DI-591
Description
Structure
2D Structure
Properties
Molecular Formula |
C31H47N5O4S |
|---|---|
Molecular Weight |
585.81 |
IUPAC Name |
(S)-N-((S)-1-Cyclohexyl-2-(3-morpholinopropanamido)ethyl)-3-(6-isopropylbenzo[d]thiazol-2-yl)-2-propionamidopropanamide |
InChI |
InChI=1S/C31H47N5O4S/c1-4-28(37)33-25(19-30-34-24-11-10-23(21(2)3)18-27(24)41-30)31(39)35-26(22-8-6-5-7-9-22)20-32-29(38)12-13-36-14-16-40-17-15-36/h10-11,18,21-22,25-26H,4-9,12-17,19-20H2,1-3H3,(H,32,38)(H,33,37)(H,35,39)/t25-,26+/m0/s1 |
InChI Key |
CNJKDQGPBAWNRY-IZZNHLLZSA-N |
SMILES |
O=C(N[C@@H](C1CCCCC1)CNC(CCN2CCOCC2)=O)[C@@H](NC(CC)=O)CC3=NC4=CC=C(C(C)C)C=C4S3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DI-591; DI591; DI 591 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of DI-591
For Researchers, Scientists, and Drug Development Professionals
Abstract
DI-591 is a potent, cell-permeable small-molecule inhibitor that selectively targets the neddylation pathway, a crucial cellular process for the regulation of protein stability and function. This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its activity. The information presented herein is intended to provide a comprehensive resource for researchers in drug discovery and development, facilitating further investigation into the therapeutic potential of targeting the neddylation cascade.
Introduction: The Neddylation Pathway and Cullin-RING Ligases
The ubiquitin-proteasome system is a fundamental mechanism for protein degradation in eukaryotic cells. A key component of this system is the Cullin-RING E3 ubiquitin ligase (CRL) family, which is responsible for the ubiquitination of approximately 20% of the cellular proteome. The activity of CRLs is tightly regulated by a post-translational modification process called neddylation, where the ubiquitin-like protein NEDD8 is conjugated to the cullin scaffold. This modification induces a conformational change in the CRL complex, enabling it to bind and ubiquitinate substrate proteins, marking them for proteasomal degradation.
The neddylation cascade involves a series of enzymatic reactions analogous to ubiquitination, initiated by the NEDD8-activating enzyme (E1), followed by the NEDD8-conjugating enzyme (E2), and finally the NEDD8-E3 ligase. A critical protein in this process is "Defective in Cullin Neddylation 1" (DCN1), which acts as a scaffold protein, bringing together the E2 enzyme UBC12 and the cullin subunit to facilitate the transfer of NEDD8.
This compound: A Selective Inhibitor of the DCN1-UBC12 Interaction
This compound was identified as a high-affinity inhibitor of the protein-protein interaction between DCN1 and the E2 conjugating enzyme UBC12.[1][2] By binding to DCN1, this compound effectively disrupts the formation of the DCN1-UBC12 complex, thereby preventing the neddylation of cullin proteins.[1][3]
Molecular Target and Binding Affinity
This compound exhibits high-affinity binding to DCN1 and its homolog DCN2.[4][5] The inhibitory constants (Ki) for these interactions have been quantitatively determined, highlighting the potency of this compound. In contrast, this compound shows negligible binding to other DCN family members (DCN3, DCN4, and DCN5), demonstrating its selectivity.[4][5]
| Protein | Inhibitory Constant (Ki) |
| DCN1 | 12 nM[4][5] |
| DCN2 | 10.4 nM[4][5] |
| DCN3 | No appreciable binding[4][5] |
| DCN4 | No appreciable binding[4][5] |
| DCN5 | No appreciable binding[4][5] |
Mechanism of Action: Selective Inhibition of Cullin 3 Neddylation
The primary mechanism of action of this compound is the selective inhibition of the neddylation of Cullin 3 (CUL3).[1][2][3] While DCN1 is involved in the neddylation of multiple cullins, treatment with this compound leads to a pronounced and selective decrease in the neddylated form of CUL3, with minimal to no effect on the neddylation status of other cullins.[1][2] This selective inhibition converts cellular CUL3 into an inactive, un-neddylated state.[1]
Signaling Pathway
The inhibition of the DCN1-UBC12 interaction by this compound initiates a specific downstream signaling cascade. The inactivation of the CUL3-RING ligase complex leads to the stabilization and accumulation of its substrate proteins. One of the most well-characterized substrates of CUL3 is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).
Caption: Signaling pathway of this compound action.
Under normal conditions, NRF2 is ubiquitinated by the CUL3-RING ligase and subsequently degraded by the proteasome. By inhibiting CUL3 neddylation, this compound prevents the degradation of NRF2, leading to its accumulation in the cell.[2] Stabilized NRF2 translocates to the nucleus and activates the transcription of genes containing Antioxidant Response Elements (AREs) in their promoters. Key among these target genes are heme oxygenase 1 (HO1) and NAD(P)H quinone dehydrogenase 1 (NQO1), both of which are critical components of the cellular antioxidant response.[4][5] Treatment with this compound has been shown to robustly increase the mRNA and protein levels of HO1 and NQO1.[4][5]
Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of key experiments. The detailed protocols for these assays are provided below.
Fluorescence Polarization (FP) Assay for DCN1 Binding
This assay is used to determine the binding affinity of this compound to DCN1 in a competitive format.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human DCN1 protein.
-
A fluorescently labeled peptide probe derived from UBC12.
-
This compound compound.
-
Assay buffer (e.g., 20 mM Tris pH 8.5, 5% glycerol, 1 mM EDTA, 0.01 mg/ml BSA).
-
Black 96-well microtiter plates.
-
A fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a solution of the fluorescent probe and DCN1 protein in the assay buffer. The concentration of DCN1 should be at or below the Kd of its interaction with the probe.
-
Add increasing concentrations of this compound to the wells of the microplate.
-
Add the DCN1/probe mixture to the wells.
-
Include control wells containing only the probe (for minimum polarization) and wells with the probe and DCN1 but no inhibitor (for maximum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the Ki value from the IC50 value obtained from the dose-response curve.
-
Caption: Fluorescence Polarization Assay Workflow.
Co-Immunoprecipitation (Co-IP) for DCN1-UBC12 Interaction
This experiment demonstrates that this compound disrupts the interaction between DCN1 and UBC12 in a cellular context.
Protocol:
-
Reagents and Materials:
-
Cell line expressing DCN1 and UBC12 (e.g., KYSE70 cells).[4]
-
This compound compound and a negative control (e.g., DI-591DD, an inactive diastereomer).[2]
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibody against DCN1 for immunoprecipitation.
-
Protein A/G agarose beads.
-
Antibody against UBC12 for western blotting.
-
SDS-PAGE gels and western blotting apparatus.
-
-
Procedure:
-
Treat cells with this compound or the negative control for a specified time (e.g., 1 hour).[4]
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysates with the anti-DCN1 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the DCN1-antibody complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the anti-UBC12 antibody to detect the amount of UBC12 that was co-immunoprecipitated with DCN1.
-
Western Blotting for Cullin Neddylation and NRF2 Accumulation
This assay is used to assess the effect of this compound on the neddylation status of cullins and the protein levels of NRF2 and its downstream targets.
Protocol:
-
Reagents and Materials:
-
Cell lines of interest (e.g., KYSE70, THLE2 cells).[4]
-
This compound compound at various concentrations.
-
Cell lysis buffer.
-
Primary antibodies against: neddylated and un-neddylated forms of cullins (e.g., CUL3), NRF2, HO1, NQO1, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and western blotting apparatus.
-
-
Procedure:
-
Treat cells with this compound at the desired concentrations and for the specified time points (e.g., 0-10 µM for 1-24 hours).[4]
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the changes in mRNA levels of NRF2 target genes.
Protocol:
-
Reagents and Materials:
-
Cell line (e.g., THLE2 cells).[4]
-
This compound compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
Primers for HO1, NQO1, and a housekeeping gene (e.g., GAPDH).
-
SYBR Green or TaqMan-based qPCR master mix.
-
Real-time PCR instrument.
-
-
Procedure:
-
Treat cells with this compound (e.g., 10 µM for 24 hours).[4]
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA templates.
-
Perform qPCR using the specific primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Summary of Quantitative Data
| Parameter | Value | Cell Line | Reference |
| DCN1 Binding (Ki) | 12 nM | N/A (in vitro) | [4][5] |
| DCN2 Binding (Ki) | 10.4 nM | N/A (in vitro) | [4][5] |
| Effective concentration for CUL3 neddylation inhibition | As low as 0.3 µM | KYSE70, THLE2 | [4] |
| Concentration for HO1 & NQO1 mRNA increase | 10 µM | THLE2 | [4][5] |
Conclusion
This compound is a highly potent and selective inhibitor of the DCN1-UBC12 interaction. Its mechanism of action is centered on the selective inhibition of Cullin 3 neddylation, leading to the stabilization and accumulation of the transcription factor NRF2. This, in turn, activates the expression of antioxidant response genes. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further explore the therapeutic applications of this compound and the broader field of neddylation inhibition. The specificity of this compound for CUL3 makes it an invaluable tool for dissecting the specific roles of this E3 ligase in health and disease.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the DI-591 Inhibitor and its Targeting of the DCN1-UBC12 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-translational modification of proteins by the ubiquitin-like molecule NEDD8, a process termed neddylation, is a critical regulator of the Cullin-RING E3 ubiquitin ligases (CRLs). CRLs are responsible for the ubiquitination and subsequent proteasomal degradation of approximately 20% of the cellular proteome, making them central players in a vast array of cellular processes.[1][2][3] The activation of CRLs is contingent upon the neddylation of the cullin subunit, a reaction catalyzed by a cascade of enzymes.[4][5] Disruptions in the neddylation pathway have been implicated in the pathogenesis of various diseases, including cancer, highlighting this pathway as a promising target for therapeutic intervention.[5]
This technical guide provides a comprehensive overview of the small molecule inhibitor DI-591, which targets the protein-protein interaction between the DCN1 (Defective in Cullin Neddylation 1) co-E3 ligase and the E2 conjugating enzyme UBC12. This interaction is a key step in the neddylation of specific cullin members.[1][2] We will delve into the molecular mechanism of this compound, present its binding affinities and cellular effects in a structured format, provide detailed protocols for key experimental assays used in its characterization, and visualize the relevant biological pathways.
The DCN1-UBC12 Interaction in Cullin Neddylation
The neddylation cascade involves three key enzymatic steps: E1 activation, E2 conjugation, and E3 ligation. The E1 activating enzyme (NAE) activates NEDD8, which is then transferred to an E2 conjugating enzyme, primarily UBC12 (also known as UBE2M) or UBE2F.[4] The E3 ligases then facilitate the transfer of NEDD8 from the E2 to a lysine residue on the cullin scaffold protein.
DCN1 acts as a scaffold-like E3 ligase, physically bridging the E2 enzyme UBC12 and the cullin subunit to promote efficient NEDD8 transfer.[3][5][6] The interaction between DCN1 and UBC12 is mediated by a well-defined binding groove on DCN1 that accommodates the N-terminal region of UBC12.[3][5] This specific protein-protein interaction (PPI) presents an attractive target for the development of inhibitors that can selectively modulate the neddylation of specific cullin isoforms, offering a more targeted therapeutic approach compared to broad inhibition of the entire neddylation pathway.[4][5]
This compound: A Potent and Selective Inhibitor of the DCN1-UBC12 Interaction
This compound is a high-affinity, cell-permeable small molecule inhibitor designed to specifically disrupt the DCN1-UBC12 interaction.[1][2][7] By competitively binding to DCN1 in the UBC12 binding pocket, this compound effectively blocks the formation of the DCN1-UBC12 complex.[1][8] This disruption leads to a highly selective inhibition of the neddylation of Cullin 3 (CUL3), with minimal effects on other cullin family members.[1][2][3] The selective inhibition of CUL3 neddylation results in the accumulation of CUL3 substrate proteins, such as NRF2, and the subsequent activation of their downstream pathways.[1][9]
The development of this compound was a result of structure-based design and medicinal chemistry optimization, starting from a 12-residue peptide derived from UBC12.[1] Its high affinity and selectivity make it an invaluable chemical probe for investigating the biological roles of the CUL3 CRL and a potential starting point for the development of novel therapeutics.[1][2][3]
Quantitative Data for this compound
The following tables summarize the key quantitative data for the binding affinity and cellular activity of this compound.
| Target Protein | Binding Affinity (Ki) | Assay | Reference |
| Human DCN1 | 10-12 nM | Competitive Binding | [1] |
| Human DCN2 | 10.4 nM | Competitive Binding | [9][10] |
| Human DCN3 | No appreciable binding | Saturation Binding | [9][10] |
| Human DCN4 | No appreciable binding | Saturation Binding | [9][10] |
| Human DCN5 | No appreciable binding | Saturation Binding | [9][10] |
| Cellular Effect | Concentration | Cell Line | Observation | Reference |
| Inhibition of Cullin 3 Neddylation | 0.3 µM | Various | Effective inhibition | [3][11] |
| Inhibition of Cullin 1 Neddylation | 10 µM | THLE2 | No effect | [3][11] |
| Disruption of DCN1-UBC12 Interaction | 0-10 µM (dose-dependent) | KYSE70 | Disruption of binding | [9] |
| Increase in NQO1 and HO1 mRNA levels | 10 µM | THLE2 | Strong increase | [9] |
| Complete depletion of neddylated Cullin 3 | 10 µM | THLE2 | Within 5 minutes of treatment | [3][11] |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the Cullin 3 neddylation pathway and the mechanism of inhibition by this compound.
Caption: The Cullin 3 neddylation pathway leading to CRL3 activation and substrate degradation.
Caption: this compound competitively binds to DCN1, inhibiting the DCN1-UBC12 interaction and CUL3 neddylation.
Experimental Protocols
The following are generalized protocols for key assays used to characterize inhibitors of the DCN1-UBC12 interaction. Specific parameters may require optimization for individual laboratory conditions and reagent sources.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled probe from its protein target.
Materials:
-
Purified recombinant human DCN1 protein
-
Fluorescently labeled probe (e.g., a fluorescent derivative of a known DCN1 binder)
-
This compound or other test compounds
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
384-well black, low-volume assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of DCN1 protein and the fluorescent probe in the assay buffer. The concentrations should be optimized to yield a stable and robust FP signal.
-
Serially dilute this compound or test compounds in DMSO and then into the assay buffer.
-
Add a small volume of the compound dilutions to the assay plate wells.
-
Add the DCN1/probe mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the proximity of two interacting proteins labeled with a donor and an acceptor fluorophore.
Materials:
-
Tagged, purified recombinant DCN1 (e.g., His-tagged) and UBC12 (e.g., GST-tagged)
-
TR-FRET donor (e.g., terbium-labeled anti-His antibody)
-
TR-FRET acceptor (e.g., fluorescently labeled anti-GST antibody)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA)
-
384-well white, low-volume assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare solutions of His-DCN1 and GST-UBC12 in the assay buffer.
-
Prepare solutions of the donor and acceptor antibodies.
-
Serially dilute this compound or test compounds.
-
Add the compound dilutions to the assay plate wells.
-
Add the protein solutions to the wells.
-
Add the antibody solutions to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).
-
Measure the TR-FRET signal (emission at two wavelengths) using the plate reader.
-
Calculate the ratio of the acceptor to donor emission and determine the IC50 value for the inhibitor.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the interaction between two molecules brought into close proximity.
Materials:
-
Biotinylated DCN1 and tagged UBC12 (e.g., GST-tagged)
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
This compound or other test compounds
-
AlphaLISA assay buffer
-
384-well white OptiPlates
-
AlphaLISA-capable plate reader
Procedure:
-
Prepare solutions of biotinylated DCN1 and GST-UBC12 in the assay buffer.
-
Serially dilute this compound or test compounds.
-
Add the compound dilutions to the assay plate wells.
-
Add the protein solutions to the wells and incubate briefly.
-
Add the anti-GST Acceptor beads and incubate.
-
Add the Streptavidin-coated Donor beads and incubate in the dark.
-
Measure the AlphaLISA signal using the plate reader.
-
Determine the IC50 value of the inhibitor from the dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant DCN1 protein
-
This compound or other small molecule analytes
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize DCN1 onto the sensor chip surface via amine coupling or other suitable chemistry.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the this compound solutions over the DCN1-functionalized and a reference surface.
-
Monitor the binding (association and dissociation) in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein.
Materials:
-
Cultured cells expressing DCN1
-
This compound or other test compounds
-
Lysis buffer
-
Equipment for heating cell lysates, SDS-PAGE, and Western blotting
-
Antibody specific for DCN1
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a buffer.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble DCN1 in each sample by Western blotting.
-
A shift in the melting curve of DCN1 in the presence of this compound indicates target engagement.
Co-Immunoprecipitation (Co-IP) and Western Blotting for Cullin Neddylation
This experiment determines if this compound disrupts the interaction between DCN1 and UBC12 in a cellular context and its effect on cullin neddylation.
Materials:
-
Cultured cells
-
This compound
-
Co-IP lysis buffer
-
Antibody against DCN1 or UBC12 for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
SDS-PAGE and Western blotting equipment
-
Antibodies against DCN1, UBC12, Cullin 3, and a loading control (e.g., GAPDH)
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells with Co-IP lysis buffer.
-
Pre-clear the lysates with beads.
-
Incubate the lysates with the immunoprecipitating antibody.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies to detect DCN1 and UBC12 in the immunoprecipitates. A decrease in the co-precipitated protein in this compound treated samples indicates disruption of the interaction.
-
For the neddylation assay, run whole-cell lysates on SDS-PAGE. The neddylated form of Cullin 3 will migrate slower than the un-neddylated form. Probe the Western blot with an anti-Cullin 3 antibody to observe the shift in migration upon this compound treatment.
Conclusion
This compound is a powerful and selective tool for studying the DCN1-UBC12 interaction and its role in Cullin 3 neddylation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important therapeutic target. The continued exploration of selective inhibitors like this compound holds significant promise for the development of novel therapies for diseases driven by dysregulated CRL activity.
References
- 1. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 4. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. genomax.com.sg [genomax.com.sg]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
The Selective Modulation of the Ubiquitin-Proteasome System by DI-591: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of DI-591, a potent and cell-permeable small molecule inhibitor of the DCN1-UBC12 protein-protein interaction. This compound offers a highly selective mechanism for modulating the ubiquitin-proteasome system by specifically inhibiting the neddylation of Cullin 3 (CUL3). This targeted action leads to the stabilization and accumulation of CUL3 substrate proteins, most notably the transcription factor NRF2, and subsequent upregulation of its associated antioxidant response genes. This document details the mechanism of action of this compound, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction to this compound and the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, maintaining protein homeostasis, and regulating a vast array of cellular processes. The largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs), plays a central role in the UPS by targeting specific substrate proteins for ubiquitination and subsequent proteasomal degradation. The activity of CRLs is tightly regulated by a post-translational modification called neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin scaffold.
This compound is a high-affinity small molecule inhibitor that selectively disrupts the interaction between Defective in Cullin Neddylation 1 (DCN1) and the NEDD8-conjugating enzyme UBC12.[1][2] This interaction is crucial for the neddylation and subsequent activation of CUL3, a member of the cullin family. By preventing CUL3 neddylation, this compound effectively inactivates the CUL3-RING E3 ubiquitin ligase complex, leading to the accumulation of its specific substrates.[1][3]
Mechanism of Action of this compound
This compound acts as a potent antagonist of the DCN1-UBC12 protein-protein interaction.[1] This targeted disruption prevents the transfer of NEDD8 from UBC12 to CUL3, thereby inhibiting its neddylation and activation.[1] A key consequence of CUL3 inactivation is the stabilization of its substrate, Nuclear factor erythroid 2-related factor 2 (NRF2).[1][3] Under normal conditions, NRF2 is ubiquitinated by the CUL3-KEAP1 E3 ligase complex and subsequently degraded by the proteasome. Inhibition of CUL3 neddylation by this compound leads to the accumulation of NRF2 in the nucleus, where it acts as a transcription factor to upregulate the expression of antioxidant and cytoprotective genes, including Heme Oxygenase 1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[3][4]
Signaling Pathway Diagram
References
In-Depth Technical Guide: DI-591's Role in NRF2 Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DI-591 is a potent and cell-permeable small molecule inhibitor of the DCN1-UBC12 protein-protein interaction. This inhibition selectively blocks the neddylation of cullin 3, a crucial step in the assembly and activation of the Cullin-3-RING E3 ubiquitin ligase (CRL3) complex. The primary substrate of the CRL3 complex is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response. By inhibiting CRL3-mediated ubiquitination and subsequent proteasomal degradation of NRF2, this compound treatment leads to the stabilization and accumulation of NRF2. The accumulated NRF2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby activating their transcription. This guide provides a detailed technical overview of the mechanism of action of this compound, its quantitative effects on the NRF2 pathway, and the experimental protocols to assess its activity.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its effects on the NRF2 pathway.
| Parameter | Value | Target | Assay |
| Binding Affinity (Ki) | 12 nM | DCN1 | Competitive Binding Assay |
| 10.4 nM | DCN2 | Competitive Binding Assay |
| Cellular Activity | Concentration | Cell Line | Effect | Assay |
| Cullin 3 Neddylation Inhibition | Effective at ≥ 0.3 µM | KYSE70, THLE2 | Inhibition of cullin 3 neddylation | Western Blot |
| NRF2 Accumulation | Not explicitly quantified | U2OS | Accumulation of NRF2 protein | Western Blot |
| Target Gene Upregulation | Not explicitly quantified | - | Upregulation of NQO1 and HO-1 | - |
Signaling Pathway and Experimental Workflow
This compound-Mediated NRF2 Pathway Activation
Delving into DI-591: A Technical Primer on the Selective Cullin 3 Neddylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preliminary studies of DI-591, a potent and selective small-molecule inhibitor of the DCN1-UBC12 interaction. This document provides a comprehensive overview of the inhibitor's mechanism of action, key quantitative data from foundational studies, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.
Core Mechanism of Action
This compound is a high-affinity, cell-permeable small-molecule inhibitor that disrupts the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme 12 (UBC12).[1][2] This interaction is crucial for the neddylation of cullin proteins, a post-translational modification essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs).[1][2]
Interestingly, while DCN1 is involved in the neddylation of multiple cullins, treatment with this compound selectively inhibits the neddylation of cullin 3 (CUL3).[1][2] This selective inhibition leads to the inactivation of CUL3-based CRLs and the subsequent accumulation of their specific substrates, most notably the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[1] The inactive diastereomer of this compound, DI-591DD, serves as a negative control in experiments and shows significantly weaker binding and activity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies on this compound.
Table 1: Binding Affinity of this compound and DI-591DD to DCN Proteins
| Compound | Target Protein | Binding Affinity (Ki, nM) |
| This compound | DCN1 | 12 |
| This compound | DCN2 | 10 |
| DI-591DD | DCN1 | 6400 |
Data from competitive fluorescence polarization binding assays.[1]
Table 2: Kinetic Binding Parameters of this compound and DI-591DD to DCN1
| Compound | Kd (nM) | kon (1/Ms) | koff (1/s) |
| This compound | 30.6 | 1.24 x 105 | 3.8 x 10-3 |
| DI-591DD | 27900 | 2.96 x 104 | 0.825 |
Data from BioLayer Interferometry (BLI) assays.[1]
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Effective Concentration |
| Various | Cullin 3 Neddylation Inhibition | Inhibition of CUL3 neddylation | As low as 0.3 µM |
| THLE2 | NRF2 Pathway Activation | Accumulation of NRF2 protein | 10 µM |
| KYSE70, THLE2 | DCN1-UBC12 Interaction | Disruption of interaction in cells | 10 µM |
Concentrations and effects observed in cellular assays.[1]
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of this compound and the methods used to characterize it, the following diagrams are provided.
References
Methodological & Application
Application Notes and Protocols for DI-591, a Selective Cullin 3 Neddylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of DI-591, a potent and selective small molecule inhibitor of the DCN1-UBC12 interaction. The protocols detailed herein are designed to enable researchers to effectively utilize this compound as a tool to investigate the biological roles of the cullin 3-RING E3 ubiquitin ligase (CRL3) complex and the consequences of its inhibition.
Introduction
This compound is a high-affinity, cell-permeable small molecule that specifically disrupts the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme E2 M (UBC12). This interaction is crucial for the neddylation of cullin 3 (CUL3), a key step in the activation of the CRL3 E3 ubiquitin ligase complex. By inhibiting CUL3 neddylation, this compound effectively inactivates the CRL3 complex, leading to the accumulation of its substrate proteins. One of the most well-characterized substrates of CRL3 is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.
Mechanism of Action
This compound selectively targets the DCN1-UBC12 interface, preventing the transfer of the ubiquitin-like protein NEDD8 to CUL3. This selective inhibition of CUL3 neddylation, with minimal effects on other cullin family members, makes this compound a valuable tool for dissecting the specific functions of the CRL3 pathway. The primary downstream effect of this compound treatment is the stabilization and accumulation of NRF2, which then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's in vitro activity.
Table 1: Binding Affinity and Inhibitory Concentrations
| Parameter | Target | Value | Notes |
| Ki | DCN1 | 12 nM[1][2] | Binding affinity determined for purified recombinant human protein. |
| Ki | DCN2 | 10.4 nM[1][2] | Binding affinity determined for purified recombinant human protein. |
| Effective Concentration | Inhibition of Cullin 3 Neddylation | As low as 0.3 µM[3] | Observed in KYSE70 esophageal cancer cells and THLE2 immortalized liver cells.[3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Concentration | Time | Observed Effect |
| KYSE70 | Western Blot | 0.3 - 10 µM | 24 hours | Dose-dependent inhibition of cullin 3 neddylation.[3] |
| THLE2 | Western Blot | 0.3 - 10 µM | 24 hours | Dose-dependent inhibition of cullin 3 neddylation.[3] |
| THLE2 | Western Blot | 10 µM | 5 minutes | Complete depletion of neddylated cullin 3.[3] |
| KYSE70 | N/A | 0 - 10 µM | 1 hour | Binds to cellular DCN1 and DCN2, disrupting DCN1-UBC12 interaction. |
| THLE2 | RT-PCR / Western Blot | 10 µM | 24 hours | Increased mRNA and protein levels of NQO1 and HO1. |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: this compound inhibits the DCN1-UBC12 interaction, blocking Cullin 3 neddylation and leading to NRF2 accumulation.
Caption: Workflow for analyzing protein levels by Western Blot after this compound treatment.
Experimental Protocols
Protocol 1: Determination of this compound Effect on Cullin 3 Neddylation and NRF2 Accumulation by Western Blot
1. Cell Culture and Treatment: a. Seed KYSE70 or THLE2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2. c. Prepare a stock solution of this compound in DMSO. d. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for the desired time (e.g., 24 hours). Include a DMSO-treated vehicle control.
2. Protein Extraction: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Western Blotting: a. Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). c. Perform SDS-PAGE to separate proteins by size. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against neddylated-CUL3, total CUL3, NRF2, HO-1, NQO1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. g. Wash the membrane three times with TBST for 5-10 minutes each. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each. j. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Assessment of this compound's Effect on Cell Viability using an MTT Assay
1. Cell Seeding: a. Seed cancer cells of interest (e.g., KYSE70, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well. b. Allow cells to adhere overnight.
2. Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Replace the medium in the 96-well plate with medium containing various concentrations of this compound (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a no-cell control (medium only). c. Incubate for 72 hours at 37°C with 5% CO2.
3. MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully aspirate the medium. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently for 10 minutes to ensure complete dissolution.
4. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. c. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Co-Immunoprecipitation to Confirm Disruption of DCN1-UBC12 Interaction
1. Cell Treatment and Lysis: a. Treat cells (e.g., KYSE70) with this compound (e.g., 10 µM) or DMSO for 1-4 hours. b. Lyse cells in a non-denaturing immunoprecipitation buffer (e.g., 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA, supplemented with protease inhibitors).
2. Immunoprecipitation: a. Pre-clear the cell lysates by incubating with protein A/G agarose beads for 30 minutes at 4°C. b. Incubate the pre-cleared lysate with an anti-DCN1 antibody or an isotype control IgG overnight at 4°C with gentle rotation. c. Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes. d. Pellet the beads by centrifugation and wash them three to five times with lysis buffer.
3. Elution and Western Blot Analysis: a. Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer. b. Analyze the eluted samples by Western blotting using antibodies against DCN1 and UBC12. A decrease in the amount of UBC12 co-immunoprecipitated with DCN1 in the this compound-treated sample compared to the control would confirm the disruption of their interaction.
Troubleshooting
-
No inhibition of CUL3 neddylation: Ensure the this compound is fully dissolved and used at an appropriate concentration. Check the activity of the compound. Verify the cell line's sensitivity.
-
High background in Western blots: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.
-
Inconsistent cell viability results: Ensure consistent cell seeding density. Check for DMSO toxicity at high concentrations. Optimize incubation times.
Conclusion
This compound is a powerful and selective chemical probe for studying the CRL3 E3 ubiquitin ligase pathway. The protocols provided here offer a framework for researchers to investigate the in vitro effects of inhibiting cullin 3 neddylation, from target engagement to downstream cellular consequences. These studies will contribute to a better understanding of the role of CRL3 in health and disease and may aid in the development of novel therapeutic strategies.
References
Application Notes and Protocols: DI-591 Treatment for NRF2 Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (NRF2) is a critical transcription factor that regulates cellular defense mechanisms against oxidative and electrophilic stress. Under basal conditions, NRF2 is targeted for degradation by the Cullin-RING E3 ubiquitin ligase complex, which includes Kelch-like ECH-associated protein 1 (KEAP1). DI-591 is a potent and cell-permeable small molecule inhibitor of the DCN1-UBC12 interaction.[1][2] This inhibition selectively blocks the neddylation of cullin 3, a crucial step for the activation of the cullin 3 E3 ubiquitin ligase complex.[1][2] Consequently, the degradation of NRF2 is inhibited, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of antioxidant response element (ARE)-dependent genes.
These application notes provide a detailed overview of the treatment time for this compound to induce NRF2 accumulation, along with protocols for its detection and quantification.
Mechanism of Action of this compound
This compound targets the protein-protein interaction between Defective in cullin neddylation 1 protein homolog 1 (DCN1) and Ubiquitin-conjugating enzyme E2 M (UBC12). This interaction is essential for the neddylation of cullin 3. By inhibiting this step, this compound selectively prevents the activation of the cullin 3 E3 ligase complex responsible for NRF2 ubiquitination and subsequent proteasomal degradation. This leads to the stabilization and accumulation of NRF2.
This compound Treatment Time for NRF2 Accumulation
Experimental data demonstrates that this compound acts rapidly to inhibit its direct target. In THLE2 liver cells, this compound has been shown to completely deplete neddylated cullin 3 within 5 minutes of treatment, with this effect persisting for at least 24 hours.[3] As the inhibition of cullin 3 neddylation is the direct cause of NRF2 stabilization, it is expected that NRF2 protein accumulation begins shortly after this initial target engagement.
While a detailed time-course of NRF2 protein accumulation via Western blot has not been published, significant downstream effects are observed at later time points. For instance, treatment of THLE2 cells with 10 µM this compound for 24 hours leads to a robust increase in the mRNA levels of NRF2 target genes, such as NQO1 and HO1, and a significant upregulation of HO1 protein.[1]
Based on the rapid inhibition of cullin 3 neddylation, researchers can expect to observe an increase in total NRF2 protein levels at early time points (e.g., 1-4 hours) following this compound treatment, with a sustained or increased accumulation at later time points (e.g., 8-24 hours).
Table 1: Summary of this compound Treatment Conditions and Observed Effects
| Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
| THLE2 | Not Specified | 5 minutes | Complete depletion of neddylated cullin 3. | [3] |
| KYSE70 | 0-10 µM | 1 hour | Binds to cellular DCN1 and DCN2 proteins and disrupts the DCN1-UBC12 interaction. | [1] |
| THLE2 | 10 µM | 24 hours | Robustly increases mRNA levels of NQO1 and HO1; upregulates HO1 protein. | [1] |
Experimental Protocols
The following are generalized protocols for the detection of NRF2 accumulation and nuclear translocation, which can be adapted for use with this compound treatment.
Protocol 1: Western Blot for Total NRF2 Accumulation
This protocol allows for the quantification of total NRF2 protein levels in cell lysates following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NRF2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency on the day of treatment. Treat cells with the desired concentrations of this compound (e.g., 1-10 µM) or vehicle control for various time points (e.g., 1, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-NRF2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize NRF2 levels to the loading control.
Protocol 2: Immunofluorescence for NRF2 Nuclear Translocation
This protocol allows for the visualization of NRF2 translocation from the cytoplasm to the nucleus.
Materials:
-
Cells cultured on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody against NRF2
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound or vehicle control for desired time points.
-
Fixation and Permeabilization:
-
Fix cells with fixation solution.
-
Permeabilize cells with permeabilization solution.
-
-
Immunostaining:
-
Block with blocking solution.
-
Incubate with primary anti-NRF2 antibody.
-
Wash with PBST.
-
Incubate with fluorophore-conjugated secondary antibody.
-
Wash with PBST.
-
-
Staining and Mounting:
-
Stain nuclei with DAPI.
-
Mount coverslips onto microscope slides.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the subcellular localization of NRF2.
Conclusion
This compound is a valuable research tool for studying the NRF2 signaling pathway. Its rapid and selective inhibition of cullin 3 neddylation provides a direct mechanism for inducing NRF2 accumulation. Researchers can expect to observe the initial molecular effects of this compound within minutes, with significant accumulation of NRF2 protein and downstream gene activation occurring over several hours. The provided protocols offer a framework for investigating the time-dependent effects of this compound on NRF2.
References
- 1. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of DI-591 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of DI-591, a potent and selective small-molecule inhibitor of the DCN1-UBC12 interaction.[1][2] this compound is a valuable research tool for investigating the Cullin-RING E3 ubiquitin ligase (CRL) pathway, specifically by blocking the neddylation of cullin 3.[2][3] Adherence to the following protocols is crucial for ensuring the integrity, stability, and reproducibility of experimental results.
Chemical and Physical Properties
This compound is a cell-permeable, high-affinity peptidomimetic compound.[1][4] Its key properties are summarized below for ease of reference in experimental planning and solution preparation.
| Property | Value | Source(s) |
| Chemical Name | (S)-N-((S)-1-Cyclohexyl-2-(3-morpholinopropanamido)ethyl)-3-(6-isopropylbenzo[d]thiazol-2-yl)-2-propionamidopropanamide | [1][5] |
| Molecular Formula | C₃₁H₄₇N₅O₄S | [1][6] |
| Molecular Weight | 585.81 g/mol | [1][5] |
| CAS Number | 2245887-38-9 | [1][7] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1][5] |
| Solubility | Soluble in DMSO | [1][5] |
Mechanism of Action: Cullin 3 Neddylation Pathway
This compound selectively inhibits the protein-protein interaction between DCN1 (Defective in Cullin Neddylation 1) and UBC12 (Ubiquitin Conjugating Enzyme E2 M).[2] This interaction is critical for the neddylation of CUL3 (Cullin 3), a key step in the activation of the CUL3-RING E3 ubiquitin ligase (CRL3) complex. By blocking this interaction, this compound prevents CUL3 neddylation, leading to the inactivation of CRL3.[2] A primary downstream effect of CRL3 inactivation is the accumulation and subsequent transcriptional activation of NRF2 (Nuclear factor erythroid 2-related factor 2), a key regulator of cellular antioxidant responses.[3]
References
- 1. medkoo.com [medkoo.com]
- 2. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Supplier | CAS 2245887-38-9|DCN1-UBC12 Inhibitor| AOBIOUS [aobious.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
Application Note: Detecting Cullin 3 Neddylation Status After DI-591 Treatment Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ubiquitin ligases and play a critical role in regulating the degradation of approximately 20% of the cellular proteome. The activity of CRLs is dependent on the neddylation of the cullin subunit, a post-translational modification where the ubiquitin-like protein NEDD8 is covalently attached. Cullin 3 (CUL3) is a crucial member of this family, and its dysregulation is implicated in various diseases, including cancer.
DI-591 is a potent and selective small-molecule inhibitor of the DCN1-UBC12 interaction.[1][2][3] This interaction is essential for the neddylation of CUL3.[1] By disrupting this protein-protein interaction, this compound effectively blocks CUL3 neddylation, leading to the accumulation of CUL3 substrates, such as NRF2.[1][4] This application note provides a detailed protocol for utilizing Western blotting to monitor the neddylation status of CUL3 in cells treated with this compound.
Signaling Pathway
The neddylation pathway is a three-step enzymatic cascade involving an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12), and an E3 ligase. This compound specifically inhibits the interaction between the E3 component DCN1 and the E2 enzyme UBC12, thereby preventing the transfer of NEDD8 to CUL3.
Caption: CUL3 Neddylation Pathway and Inhibition by this compound.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in CUL3 neddylation.
Materials:
-
Cell Line: A suitable cell line expressing CUL3 (e.g., KYSE70, THLE2).[4]
-
This compound: Small molecule inhibitor.
-
MLN4924 (Pevonedistat): Pan-neddylation inhibitor (optional, for use as a positive control).[4][5]
-
DMSO: Vehicle control.
-
Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE Gels: Gradient gels (e.g., 4-12%) are recommended for better separation of neddylated and un-neddylated forms.[6]
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate.
-
Imaging System.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound and MLN4924 in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 4, 8, or 24 hours).[4] A time-course experiment (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr) can also be performed.[4]
-
If using a positive control, treat a separate set of cells with MLN4924 (e.g., 0.1-1 µM).[4][5]
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of protein bands is achieved. The neddylated CUL3 will appear as a higher molecular weight band.[5]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer method.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CUL3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the signal using an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein like GAPDH or β-actin.
-
Data Presentation
The results of the Western blot can be quantified by densitometry. The ratio of neddylated CUL3 to total CUL3 (neddylated + un-neddylated) can be calculated and presented in a table to demonstrate the dose-dependent effect of this compound.
| Treatment Group | Concentration (µM) | Duration (hr) | Neddylated CUL3 / Total CUL3 Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | - | 24 | 1.00 |
| This compound | 0.3 | 24 | Value |
| This compound | 1 | 24 | Value |
| This compound | 3 | 24 | Value |
| This compound | 10 | 24 | Value |
| MLN4924 (Control) | 0.3 | 24 | Value |
Note: Replace "Value" with experimentally determined values.
Experimental Workflow
Caption: Western Blot Workflow for CUL3 Neddylation.
References
- 1. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NEDDylated Cullin 3 mediates the adaptive response to topoisomerase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (ab194584) Anti-Cullin 3/CUL-3 antibody - Abcam - CiteAb [citeab.com]
Application Notes and Protocols for DI-591 in Esophageal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DI-591 is a potent and selective small-molecule inhibitor of the DCN1-UBC12 protein-protein interaction.[1] This interaction is crucial for the neddylation of cullin 3 (CUL3), a key component of the Cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting the DCN1-UBC12 interaction, this compound selectively blocks the neddylation of CUL3, leading to its inactivation.[1] A primary consequence of CUL3 inactivation is the stabilization and accumulation of its substrate proteins, most notably the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). NRF2 is a master regulator of the antioxidant response, and its activation can have significant implications in cancer biology.
This document provides detailed application notes and experimental protocols for the use of this compound in esophageal cancer cell lines, with a specific focus on the KYSE70 cell line, a well-established model for esophageal squamous cell carcinoma.
Mechanism of Action of this compound
This compound disrupts the neddylation pathway, a post-translational modification process essential for the activation of Cullin-RING E3 ligases. The specific mechanism involves the selective inhibition of the interaction between DCN1 (Defective in Cullin Neddylation 1) and UBC12 (Ubiquitin Conjugating Enzyme E2 M), which in turn prevents the attachment of the ubiquitin-like protein NEDD8 to CUL3. This leads to an accumulation of un-neddylated, inactive CUL3 and the subsequent stabilization of NRF2.
Data Presentation
The following tables summarize the quantitative data regarding the use of this compound in the esophageal cancer cell line KYSE70.
| Cell Line | Assay | Parameter | Value | Reference |
| KYSE70 | Western Blot | Effective Concentration for CUL3 Neddylation Inhibition | ≥ 0.3 µM | [2] |
Note: While this compound has been shown to lack cytotoxicity in some cancer cell lines at concentrations up to 20 µM, specific IC50 values for esophageal cancer cell lines have not been reported in the reviewed literature. Researchers should determine the IC50 for their specific cell line and experimental conditions.
Experimental Protocols
Cell Culture
KYSE70 Esophageal Squamous Cell Carcinoma Cell Line
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Split confluent cultures 1:5 to 1:10. Cells can be detached using 0.05% Trypsin-EDTA. The doubling time is approximately 35 hours.
Western Blot Analysis of Cullin 3 Neddylation and NRF2 Accumulation
This protocol is designed to assess the effect of this compound on the neddylation status of CUL3 and the protein levels of NRF2.
Materials:
-
KYSE70 cells
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Cullin 3 (1:1000 dilution)
-
Rabbit anti-NRF2 (1:1000 dilution)
-
Mouse or Rabbit anti-GAPDH or β-actin (loading control, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed KYSE70 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control. Look for a decrease in the upper (neddylated) CUL3 band and an increase in the lower (un-neddylated) CUL3 band, along with an increase in the NRF2 band in this compound treated samples.
Co-Immunoprecipitation (Co-IP) of DCN1 and UBC12
This protocol is to confirm that this compound disrupts the interaction between DCN1 and UBC12 in esophageal cancer cells.
Materials:
-
KYSE70 cells
-
This compound
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors)
-
Primary antibodies:
-
Rabbit anti-DCN1 for immunoprecipitation
-
Mouse anti-UBC12 for western blot detection
-
Rabbit IgG (isotype control)
-
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
Protocol:
-
Cell Treatment and Lysis: Treat KYSE70 cells with this compound (e.g., 10 µM) or vehicle for 4-6 hours. Lyse the cells in Co-IP lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-DCN1 antibody or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: Analyze the eluted samples by western blotting using the anti-UBC12 antibody. A reduced amount of co-immunoprecipitated UBC12 in the this compound-treated sample compared to the vehicle control indicates disruption of the DCN1-UBC12 interaction.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on esophageal cancer cell lines and calculating the IC50 value.
Materials:
-
KYSE70 cells
-
This compound
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Protocol:
-
Cell Seeding: Seed KYSE70 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) and a vehicle control for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
NRF2 Luciferase Reporter Assay
This assay measures the transcriptional activity of NRF2 in response to this compound treatment.
Materials:
-
KYSE70 cells
-
ARE-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Transfection: Co-transfect KYSE70 cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound and a vehicle control for 16-24 hours.
-
Cell Lysis: Lyse the cells according to the dual-luciferase reporter assay system protocol.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of NRF2 activity relative to the vehicle control.
Immunofluorescence for NRF2 Nuclear Translocation
This protocol visualizes the localization of NRF2 within the cell to confirm its translocation to the nucleus upon this compound treatment.
Materials:
-
KYSE70 cells
-
This compound
-
Glass coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-NRF2 (1:200 dilution)
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow KYSE70 cells on glass coverslips and treat with this compound (e.g., 10 µM) or vehicle for 4-6 hours.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with 0.25% Triton X-100.
-
Blocking: Block non-specific binding sites with blocking solution.
-
Antibody Incubation: Incubate the cells with the primary anti-NRF2 antibody, followed by the fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images. Increased NRF2 signal in the DAPI-stained nuclear region of this compound-treated cells indicates nuclear translocation.
Quantitative PCR (qPCR) for NRF2 Target Genes
This protocol quantifies the mRNA expression of NRF2 target genes, such as NQO1 and HMOX1, to confirm NRF2 activation.
Materials:
-
KYSE70 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for human NQO1, HMOX1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
hNQO1 Forward: 5'-ATGTATGACAAAGGCCGGAGA-3'
-
hNQO1 Reverse: 5'-TCCCTTGCAGAGAGTACATGG-3'
-
hHMOX1 Forward: 5'-AAGACTGCGTTCCTGCTCAAC-3'
-
hHMOX1 Reverse: 5'-AAAGCCCTACAGCAACTGTCG-3'
-
hGAPDH Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'
-
hGAPDH Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'
-
Protocol:
-
Cell Treatment and RNA Extraction: Treat KYSE70 cells with this compound and extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using SYBR Green master mix and the specific primers for the target genes and a housekeeping gene.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. An increase in the mRNA levels of NQO1 and HMOX1 indicates the activation of NRF2 transcriptional activity.
Conclusion
This compound serves as a valuable research tool for investigating the role of the CUL3-NRF2 signaling axis in esophageal cancer. The protocols outlined in this document provide a comprehensive guide for researchers to study the cellular and molecular effects of this compound in esophageal cancer cell lines. It is recommended that researchers optimize these protocols for their specific experimental conditions and cell lines to ensure robust and reproducible results. Further investigation into the therapeutic potential of targeting this pathway in esophageal cancer is warranted.
References
Application Notes and Protocols: DI-591 in Liver Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DI-591 is a potent, cell-permeable small molecule inhibitor that selectively targets the interaction between DCN1 (Defective in Cullin Neddylation 1) and UBC12 (Ubiquitin Conjugating Enzyme E2 M). This specific inhibition prevents the neddylation of Cullin 3 (CUL3), a crucial step for the activation of the Cullin-3-RING E3 ubiquitin ligase (CRL3) complex. The inactivation of CRL3 leads to the accumulation of its substrate, the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). NRF2 then translocates to the nucleus and activates the transcription of a battery of cytoprotective genes, including NQO1 and HO1. This mechanism suggests the therapeutic potential of this compound in liver diseases where oxidative stress is a key pathogenic factor, such as drug-induced liver injury, non-alcoholic fatty liver disease (NAFLD), and hepatocellular carcinoma (HCC).
These application notes provide a summary of the known effects of this compound in liver cells and detailed protocols for key experiments to study its mechanism and efficacy.
Mechanism of Action of this compound
This compound disrupts the protein-protein interaction between DCN1 and the E2 ubiquitin-conjugating enzyme UBC12. This disruption selectively blocks the transfer of NEDD8 (Neural precursor cell expressed developmentally down-regulated protein 8) to Cullin 3, thereby inhibiting its neddylation and subsequent activation. The resulting inactivation of the CRL3 E3 ubiquitin ligase complex prevents the ubiquitination and proteasomal degradation of NRF2. Stabilized NRF2 accumulates in the cytoplasm and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
Application Notes & Protocols: DI-591 as a Tool Compound for Selective Inhibition of Cullin 3 Neddylation
Audience: Researchers, scientists, and drug development professionals.
Introduction: DI-591 is a potent, high-affinity, and cell-permeable small-molecule inhibitor that serves as a critical tool compound for investigating the Cullin-RING E3 ubiquitin ligase (CRL) pathway.[1][2] Specifically, this compound targets the protein-protein interaction between the Defective in Cullin Neddylation 1 (DCN1) protein and the Ubiquitin-Conjugating Enzyme 12 (UBC12).[1][3] This selective inhibition prevents the neddylation and subsequent activation of Cullin 3 (CUL3), leaving other cullin family members largely unaffected.[1][4] As a result, this compound is an invaluable probe for elucidating the biological roles of the CUL3-CRL complex and its substrates, most notably the transcription factor NRF2.[3][4] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in drug discovery research.
Mechanism of Action:
The activation of Cullin-RING E3 ligases is dependent on the covalent attachment of the ubiquitin-like protein NEDD8 to a specific lysine residue on the cullin subunit, a process termed neddylation. This process is facilitated by a cascade of enzymes. This compound acts by competitively binding to DCN1 and DCN2, scaffolding proteins that are essential for the interaction between UBC12 (the NEDD8-conjugating E2 enzyme) and cullins.[1][5] By occupying the UBC12 binding site on DCN1, this compound effectively disrupts the DCN1-UBC12 interaction.[1]
Interestingly, while this compound binds to both DCN1 and DCN2, cellular studies have revealed that DCN1 plays the predominant role in mediating the neddylation of CUL3.[2][5] The inhibition of this interaction by this compound selectively blocks the neddylation of CUL3, thereby preventing the assembly of a functional CUL3-CRL E3 ligase complex.[1][3] This leads to the accumulation of CUL3-CRL substrates, such as the transcription factor NRF2.[3] The stabilized NRF2 can then translocate to the nucleus and activate the transcription of its target genes, including heme oxygenase 1 (HO1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2][5]
Caption: Mechanism of this compound action on the Cullin 3 neddylation pathway.
Quantitative Data Summary
This compound exhibits high affinity and selectivity for DCN1 and DCN2 proteins. The following tables summarize the key quantitative metrics for this compound and a related fluorescent probe.
Table 1: Binding Affinity of this compound
| Target Protein | Binding Constant (Ki) | Selectivity | Reference |
|---|---|---|---|
| Human DCN1 | 12 nM | >1000-fold vs. DCN3-5 | [2][5] |
| Human DCN2 | 10.4 nM | >1000-fold vs. DCN3-5 | [2][5] |
| Human DCN3 | No appreciable binding | - | [2] |
| Human DCN4 | No appreciable binding | - | [2] |
| Human DCN5 | No appreciable binding | - |[2] |
Table 2: Binding Affinity of Fluorescent Probe (Compound 46)
| Target Protein | Dissociation Constant (Kd) | Reference |
|---|---|---|
| Human DCN1 | 21.9 nM | [3] |
| Human DCN2 | 11.2 nM |[3] |
Table 3: Cellular Activity of this compound
| Assay | Effective Concentration | Cell Lines | Reference |
|---|---|---|---|
| Inhibition of CUL3 Neddylation | ≥ 0.3 µM | KYSE70, THLE2 | [4] |
| Disruption of DCN1-UBC12 Interaction | 0 - 10 µM | KYSE70 | [2][5] |
| Induction of NRF2 Target Genes (HO1, NQO1) | 10 µM | THLE2 |[2][5] |
Experimental Protocols
The following are detailed protocols for common experiments utilizing this compound. It is recommended to include an inactive enantiomer, DI-591DD, as a negative control in cellular assays to ensure the observed effects are specific to the intended mechanism of action.[3]
Protocol 1: Competitive Fluorescence Polarization (FP) Binding Assay
This assay measures the ability of this compound to compete with a fluorescently labeled probe for binding to DCN1, allowing for the determination of its binding affinity.
Materials:
-
Purified recombinant human DCN1 protein
-
Fluorescently labeled probe (e.g., Compound 46)[3]
-
This compound and DI-591DD (as a negative control)
-
Assay Buffer (e.g., PBS, 0.01% Triton X-100)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Method:
-
Prepare Reagents:
-
Prepare a 2X solution of DCN1 protein in Assay Buffer.
-
Prepare a 2X solution of the fluorescent probe in Assay Buffer. The final concentration should be close to its Kd value for DCN1.
-
Prepare a serial dilution of this compound (and DI-591DD) in Assay Buffer at 4X the final desired concentrations.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X this compound serial dilution to the appropriate wells.
-
Add 5 µL of Assay Buffer to control wells (for 0% and 100% inhibition).
-
Add 5 µL of the 2X fluorescent probe to all wells.
-
Initiate the reaction by adding 10 µL of the 2X DCN1 protein solution to all wells except those for the "probe only" control (add 10 µL of Assay Buffer instead).
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Measurement:
-
Measure fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the Ki.
-
Protocol 2: Western Blot Analysis of Cullin 3 Neddylation and NRF2 Pathway Activation
This protocol is used to assess the cellular effects of this compound on its direct target (CUL3 neddylation) and downstream pathway (NRF2 accumulation and target gene expression).
Materials:
-
Cell line of interest (e.g., THLE2, KYSE70)
-
This compound, DI-591DD, and a positive control like MLN4924 (pan-cullin neddylation inhibitor)
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CUL3, anti-NRF2, anti-HO1, anti-NQO1, anti-p21, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Method:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM), DI-591DD (10 µM), and MLN4924 (e.g., 0.3 µM) for the desired time (e.g., 5 minutes to 24 hours).[4] A 24-hour treatment is typical for observing changes in substrate protein levels.[4]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE. The neddylated form of CUL3 will migrate slower than the un-neddylated form.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities relative to the loading control.
-
Assess the ratio of neddylated to un-neddylated CUL3.
-
Measure the change in protein levels of NRF2, HO1, and NQO1 compared to vehicle-treated controls. Check levels of non-CUL3 substrates like p21 (a CUL1 substrate) to confirm selectivity.[3][4]
-
Caption: A generalized workflow for experiments involving this compound.
References
- 1. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: DI-591 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DI-591 in Western blot experiments. The information is tailored to address the common issue of a weak or absent signal.
Troubleshooting Guide: Weak or No Signal
This guide provides a systematic approach to diagnosing and resolving issues related to faint or non-existent bands in your this compound-related Western blot.
Question: I am not seeing a signal for my target protein after treating my cells with this compound. What are the possible causes and solutions?
Answer: A weak or absent signal can stem from multiple factors throughout the Western blot workflow. We recommend a stepwise investigation, starting with the simplest potential issues.
Issues Related to Protein Sample & Abundance
-
Low Target Protein Concentration: The abundance of your protein of interest might be too low in the cell lysate.[1][2][3]
-
Sample Degradation: Proteins can degrade if not handled properly.
-
Ineffective this compound Treatment: The treatment may not have been effective at inducing the desired change (e.g., NRF2 accumulation).
Issues During Electrophoresis & Transfer
-
Poor Protein Transfer: Inefficient transfer of proteins from the gel to the membrane is a very common cause of weak signals.[4][8]
-
Solution: After transfer, stain the membrane with Ponceau S to visualize total protein and confirm that transfer was successful and even across the blot.[3][4][9] Ensure no air bubbles were trapped between the gel and the membrane.[2] Optimize transfer time and voltage, especially for very large or small proteins.[8]
-
Issues with Antibodies & Blocking
-
Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may be too low.[2][3][4][8]
-
Inactive Antibody: Antibodies can lose activity if stored improperly or used too many times.[1][2][5]
-
Blocking Agent Issues: The blocking buffer can sometimes mask the epitope your antibody is supposed to recognize.[2][3]
Issues During Detection
-
Insufficient Exposure: The exposure time might be too short to capture the signal.[1][5][9]
-
Solution: Try several different exposure times to find the optimal window for your target.[1]
-
-
Inactive Detection Reagent: The chemiluminescent substrate (e.g., ECL) has a limited shelf life and can lose activity.
-
Solution: Use a fresh, unexpired substrate. Ensure you are incubating the blot with the substrate for the recommended amount of time before imaging.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and which proteins should I expect to see changes in?
A1: this compound is a small-molecule inhibitor that binds to DCN1 and DCN2, preventing their interaction with the E2 enzyme UBC12.[10][11][12][13][14] This action selectively blocks the neddylation of cullin 3, leading to its inactivation.[11][12] A primary downstream effect is the accumulation of the NRF2 protein, a substrate of the cullin 3 E3 ubiquitin ligase.[6][7][10] Therefore, upon this compound treatment, you should expect to see an increase in the total NRF2 protein levels and a decrease in the neddylated form of cullin 3.
Q2: What are recommended starting concentrations for antibodies and protein loading in a this compound experiment?
A2: These are general starting points and should be optimized for your specific experimental conditions.
| Parameter | Recommended Starting Range | Notes |
| Total Protein Load | 20-50 µg of cell lysate | For low-abundance targets, you may need to load more or enrich your sample.[1][4][5] |
| Primary Antibody Dilution | 1:500 to 1:2000 | Titration is critical for optimal signal-to-noise ratio.[8] |
| Secondary Antibody Dilution | 1:2000 to 1:10000 | Higher dilutions can help reduce background. |
| This compound Treatment | 0.3 - 10 µM | Effective concentrations have been reported as low as 0.3 µM.[7] |
Q3: Can the blocking buffer affect my results when probing for proteins in the this compound pathway?
A3: Yes. Some phospho-specific antibodies are sensitive to the phosphoproteins (like casein) in non-fat dry milk. If you are probing for a phosphorylated target, using a BSA-based blocking buffer is often recommended. Additionally, over-incubation in any blocking buffer can sometimes mask epitopes and lead to a weaker signal.[2][3][5]
Q4: How can I be sure my protein transfer was successful?
A4: The most reliable and straightforward method is to stain your membrane with Ponceau S immediately after the transfer is complete.[4][9] This reversible stain will show the total protein transferred, allowing you to visualize the lanes and confirm an even and efficient transfer before proceeding with blocking and antibody incubations.
Visualized Protocols and Pathways
This compound Signaling Pathway
The following diagram illustrates the mechanism of action for this compound.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound Datasheet DC Chemicals [dcchemicals.com]
DI-591 off-target effects on other cullins
This technical support center provides troubleshooting guides and frequently asked questions regarding the off-target effects of DI-591, a potent small-molecule inhibitor of the DCN1-UBC12 interaction, on cullin proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a high-affinity, cell-permeable small-molecule inhibitor that targets the protein-protein interaction between DCN1 and UBC12.[1][2] Cullin-RING E3 ubiquitin ligases (CRLs) require neddylation of their cullin subunit for activation, a process modulated by DCN proteins.[1][2] By binding to DCN1 and DCN2, this compound disrupts the DCN1-UBC12 interaction, which is critical for the neddylation of CUL3.[1][2]
Q2: How selective is this compound for CUL3 over other cullins?
A2: this compound demonstrates remarkable selectivity for inhibiting the neddylation of cullin 3.[2][3] Studies have shown that treatment with this compound selectively converts cellular CUL3 into its un-neddylated, inactive form with no or minimal effect on the neddylation status of other cullin family members, such as CUL1.[1][2] For instance, even at a concentration of 10 µM, this compound showed no effect on the neddylation of CUL1 over a 24-hour period.[2][3] This high selectivity is a key advantage over pan-cullin neddylation inhibitors like MLN4924.[2][3]
Q3: I am observing changes in the levels of a protein that is a known substrate of a CUL1-CRL. Is this an expected off-target effect of this compound?
A3: It is unexpected to see significant changes in substrates of other cullin ligases, such as those for CUL1 or CUL4A. This compound treatment has been shown to have no or minimal effect on the levels of p21 and Bim (CUL1 CRL substrates) or CDT1 (a CUL4A CRL substrate).[3] The primary downstream effect observed is the accumulation of NRF2, a known substrate of the CUL3 CRL.[2][3] If you are observing effects on other substrates, it may be due to cell-line-specific factors or other experimental variables.
Q4: Why does this compound selectively inhibit CUL3 neddylation when it binds to DCN1, which can interact with other cullins?
A4: The precise mechanism for this selectivity is an area of ongoing investigation. However, experimental data strongly indicates that the DCN1-UBC12 interaction plays a previously unrecognized specific and critical role in the cellular neddylation of CUL3 compared to other cullins.[1][2] Knockdown experiments have further shown that DCN1 is surprisingly more critical for CUL3 neddylation than for CUL1 and other cullin family members in cells.[2]
Q5: At what concentration should I use this compound to ensure selectivity for CUL3?
A5: this compound effectively inhibits the neddylation of CUL3 at concentrations as low as 0.3 µM in various cell lines.[2][3] To minimize the potential for off-target effects, it is recommended to perform a dose-response experiment in your specific cell system to identify the optimal concentration that provides maximal inhibition of CUL3 neddylation with minimal impact on other cullins.
Data Summary
The selectivity of this compound is rooted in its high binding affinity for DCN1 and DCN2, with significantly lower affinity for other DCN family proteins.
| Target Protein | Binding Affinity (Ki) | Selectivity |
| DCN1 | 10-12 nM | High Affinity |
| DCN2 | 10-12 nM | High Affinity |
| DCN3 | >1000-fold lower than DCN1/2 | Highly Selective over DCN3 |
| DCN4 | >1000-fold lower than DCN1/2 | Highly Selective over DCN4 |
| DCN5 | >1000-fold lower than DCN1/2 | Highly Selective over DCN5 |
Data sourced from competitive fluorescence polarization binding assays.[2]
Experimental Protocols
1. Western Blotting for Cullin Neddylation Status
This is the most direct method to assess the on-target and off-target effects of this compound on cullin neddylation.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1 µM to 10 µM) and a negative control (DMSO) for a specified time (e.g., 24 hours). Include a positive control for pan-cullin inhibition, such as MLN4924.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies specific for different cullins (e.g., anti-CUL1, anti-CUL3). The neddylated and un-neddylated forms of the cullins will appear as distinct bands with different molecular weights.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. The upper band represents the neddylated cullin, and the lower band is the un-neddylated form.
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound directly binds to its intended target (DCN1/DCN2) within the cell.[4][5]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for 1 hour.[6]
-
Heating: Heat the cell suspensions at a specific temperature (e.g., 53°C) to induce protein denaturation.[6] Ligand-bound proteins are typically more resistant to heat-induced denaturation.
-
Cell Lysis: Lyse the cells by methods such as freeze-thaw cycles.[6]
-
Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated proteins by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blotting for the target protein (DCN1). Increased DCN1 in the soluble fraction of this compound-treated cells compared to the control indicates target engagement.
3. Proteomics-Based Off-Target Identification
For a comprehensive and unbiased assessment of off-target effects, chemical proteomics approaches can be employed.[7][8][9]
-
Probe Synthesis: Synthesize an activity-based probe by modifying this compound with a reporter tag (e.g., an alkyne handle for click chemistry).[7]
-
Cell Treatment and Lysis: Treat cells with the probe. In a control group, co-incubate with an excess of the parent compound (this compound) to competitively block binding to true targets.[7] Lyse the cells.
-
Affinity Purification: Use the reporter tag to enrich for proteins that have bound to the probe (e.g., via click chemistry to a biotin tag followed by streptavidin pull-down).
-
Mass Spectrometry: Digest the enriched proteins and analyze them by LC-MS/MS to identify potential off-targets.[9] Proteins that are pulled down by the probe but not in the presence of the competitor compound are considered potential off-targets.
Visualizations
Caption: Experimental workflow for assessing this compound off-target effects on cullins.
Caption: Logical diagram of this compound's selective inhibition of CUL3 neddylation.
References
- 1. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Using DI-591DD as a Negative Control
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DI-591DD as a negative control in conjunction with its active counterpart, DI-591.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the role of DI-591DD?
A1: this compound is a potent, cell-permeable small molecule inhibitor of the DCN1-UBC12 protein-protein interaction.[1][2][3] This interaction is crucial for the neddylation of cullin 3, a key step in the activation of the Cullin-RING E3 ubiquitin ligase (CRL) complex. By binding to DCN1 and DCN2, this compound selectively blocks the neddylation of cullin 3, leading to the accumulation of substrate proteins that are normally targeted for degradation by the CRL3 complex.[1][2][4][5] One of the most well-characterized downstream effects is the stabilization and accumulation of the transcription factor NRF2.[5][6]
DI-591DD is the diastereomer of this compound and serves as an inactive negative control.[5] Due to its altered stereochemistry, it has a significantly lower binding affinity for DCN1 and DCN2 and is therefore unable to inhibit the DCN1-UBC12 interaction at concentrations where this compound is active.[5] It is used to demonstrate that the cellular effects observed with this compound are a direct result of inhibiting the cullin 3 neddylation pathway and not due to off-target or non-specific effects of the chemical scaffold.
Q2: What are the recommended working concentrations for this compound and DI-591DD in cell-based assays?
A2: For this compound, effective concentrations in cell-based assays are typically in the range of 0.3 µM to 10 µM.[6] Inhibition of cullin 3 neddylation can be observed at concentrations as low as 0.3 µM in cell lines such as KYSE70 and THLE2.[6] For DI-591DD, it is recommended to use a concentration equivalent to the highest concentration of this compound used in the experiment (e.g., 10 µM) to confirm its inactivity.[6]
Q3: How quickly can I expect to see an effect after treating cells with this compound?
A3: The inhibition of cullin 3 neddylation by this compound is rapid. In THLE2 liver cells, complete depletion of neddylated cullin 3 was observed within 5 minutes of treatment with 10 µM this compound. Downstream effects, such as the accumulation of NRF2 protein, are also readily detectable. Increased mRNA levels of NRF2 target genes, like NQO1 and HO1, can be observed following treatment with this compound.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound shows no effect on cullin 3 neddylation or NRF2 accumulation. | Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure this compound is stored as a powder at -20°C for long-term storage and in solvent at -80°C for up to one year. Avoid repeated freeze-thaw cycles. |
| Cell Line Insensitivity: The cell line used may have low expression of DCN1 or other pathway components, or have compensatory mechanisms. | Confirm the expression of DCN1 and cullin 3 in your cell line. Consider using a positive control cell line known to be responsive, such as KYSE70 or THLE2. | |
| Incorrect Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment with this compound, ranging from 0.1 µM to 20 µM, to determine the optimal concentration for your system. | |
| DI-591DD shows activity (inhibition of cullin 3 neddylation). | Compound Contamination or Misidentification: The vial labeled DI-591DD may contain this compound or be of poor quality. | Verify the source and purity of your compounds. If possible, confirm the identity of the compounds by analytical methods. Contact the supplier for a replacement if necessary. |
| Very High Concentration: At excessively high concentrations, even the inactive diastereomer might exhibit some off-target effects. | Ensure you are using DI-591DD at a concentration where this compound shows a clear effect but the negative control is expected to be inactive (e.g., up to 10 µM). | |
| High background or inconsistent results in Western blots for neddylated cullin 3. | Antibody Quality: The antibody may have poor specificity or be used at a suboptimal dilution. | Use a validated antibody for neddylated cullin 3. Optimize the antibody concentration and blocking conditions. |
| Sample Preparation: Inefficient cell lysis or protein degradation can affect the quality of the results. | Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis and handle samples on ice. |
Data Presentation
Table 1: Comparison of this compound and DI-591DD Binding Affinities
| Compound | Target | Binding Affinity (Ki) | Reference |
| This compound | DCN1 | 12 nM | [1][3] |
| DCN2 | 10.4 nM | [1][3] | |
| DCN3, DCN4, DCN5 | No appreciable binding | [1][3] | |
| DI-591DD | DCN1 | 6.4 µM | [5] |
| DCN2 | 4.6 µM | [5] |
Table 2: Expected Outcomes in Cell-Based Assays
| Treatment | Cullin 3 Neddylation | NRF2 Protein Level | NQO1/HO1 mRNA Levels |
| Vehicle (e.g., DMSO) | Baseline | Baseline | Baseline |
| This compound (0.3 - 10 µM) | Decreased | Increased | Increased |
| DI-591DD (≤ 10 µM) | No change | No change | No change |
Experimental Protocols
Protocol 1: Analysis of Cullin 3 Neddylation and NRF2 Accumulation by Western Blot
-
Cell Seeding: Plate cells (e.g., KYSE70, THLE2) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare stock solutions of this compound and DI-591DD in DMSO. Dilute the compounds to the desired final concentrations in cell culture medium.
-
Treatment: Treat cells with this compound (e.g., 0.3, 1, 3, 10 µM), DI-591DD (e.g., 10 µM), and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cullin 3, NRF2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Analysis of NRF2 Target Gene Expression by qRT-PCR
-
Cell Treatment: Follow steps 1-3 from Protocol 1.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Perform quantitative real-time PCR using SYBR Green master mix and primers specific for NQO1, HO1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of this compound action and the role of DI-591DD as a non-interfering control.
Caption: General experimental workflow for using this compound and DI-591DD.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming DI-591 Target Engagement in Cells: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for confirming the cellular target engagement of DI-591, a potent and selective inhibitor of the DCN1-UBC12 interaction. Following the detailed protocols and troubleshooting advice will enable robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular target of this compound?
A1: this compound is a high-affinity, cell-permeable small-molecule inhibitor that directly targets DCN1 (Defective in Cullin Neddylation 1) and DCN2.[1][2][3][4] It binds to these proteins with high affinity, disrupting their interaction with the E2 ubiquitin-conjugating enzyme UBC12.[1][2][3]
Q2: What is the downstream cellular consequence of this compound target engagement?
A2: By inhibiting the DCN1-UBC12 interaction, this compound selectively blocks the neddylation of Cullin 3 (CUL3).[2][3][5] This inactivation of the CUL3-RING E3 ubiquitin ligase (CRL3) complex leads to the accumulation of its substrate, the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[1][5] Accumulated NRF2 then translocates to the nucleus and activates the transcription of its target genes, such as HO1 (Heme Oxygenase 1) and NQO1 (NAD(P)H Quinone Dehydrogenase 1).[1][5][6]
Q3: What are the recommended methods to confirm this compound target engagement in cells?
A3: There are several robust methods to confirm that this compound is engaging its intended targets in a cellular context:
-
Direct Target Engagement:
-
Downstream Pathway Modulation:
Q4: Is this compound selective for CUL3 neddylation?
A4: Yes, studies have shown that this compound selectively inhibits the neddylation of CUL3 with minimal to no effect on the neddylation of other cullins, such as CUL1.[3][5][6] This makes it a valuable tool for studying the specific roles of the CUL3 E3 ligase.
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the key experimental workflow for confirming target engagement and the cellular signaling pathway affected by this compound.
Caption: A flowchart of the experimental approaches to confirm this compound target engagement.
Caption: The signaling pathway inhibited by this compound, leading to NRF2 accumulation.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This assay directly assesses the binding of this compound to its targets, DCN1 and DCN2, by measuring their increased thermal stability upon ligand binding.[7][8]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., KYSE70) and grow to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using antibodies specific for DCN1 and DCN2. A loading control (e.g., GAPDH) should also be probed.
Expected Outcome: In the presence of this compound, DCN1 and DCN2 will be more resistant to heat-induced denaturation and will therefore be more abundant in the soluble fraction at higher temperatures compared to the vehicle-treated control.[5]
Co-Immunoprecipitation (Co-IP)
This method is used to demonstrate that this compound disrupts the interaction between DCN1 and UBC12.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an antibody against DCN1 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against DCN1 and UBC12.
Expected Outcome: The amount of UBC12 co-immunoprecipitated with DCN1 will be significantly reduced in cells treated with this compound compared to the vehicle-treated control, indicating a disruption of their interaction.[5]
Western Blot for Downstream Effects
This is a crucial method to confirm the functional consequences of this compound's target engagement.
Protocol:
-
Cell Treatment and Lysis: Treat cells with a dose-response of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against:
-
CUL3 (to detect the neddylated and un-neddylated forms, which appear as a doublet)
-
NRF2
-
HO1
-
NQO1
-
A loading control (e.g., GAPDH or β-actin)
-
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Expected Outcome:
-
A dose-dependent decrease in the upper band (neddylated CUL3) and an increase in the lower band (un-neddylated CUL3).[6]
-
A dose-dependent increase in HO1 and NQO1 protein levels.[1][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No change in CUL3 neddylation after this compound treatment. | Insufficient drug concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Poor antibody quality for CUL3. | Use a validated antibody known to detect both neddylated and un-neddylated forms of CUL3. | |
| Cell line is resistant to this compound. | Confirm this compound's effect in a sensitive cell line (e.g., KYSE70, THLE2) as a positive control.[5][6] | |
| High background in Co-IP experiment. | Insufficient washing of beads. | Increase the number and stringency of washes. |
| Non-specific antibody binding. | Use a high-quality, specific antibody for immunoprecipitation. Include an isotype control. | |
| Variability in CETSA results. | Inconsistent heating. | Use a PCR thermocycler for precise and consistent temperature control. |
| Incomplete cell lysis. | Ensure complete lysis by optimizing the freeze-thaw cycles or using a stronger lysis buffer. | |
| No upregulation of NRF2 target genes (HO1, NQO1). | NRF2 pathway is not the primary downstream effector in the chosen cell line. | Confirm the accumulation of NRF2 protein first. If NRF2 accumulates but its targets are not upregulated, consider alternative downstream pathways or cell-line specific effects. |
| Insufficient treatment time for transcriptional changes. | Increase the treatment time (e.g., 24-48 hours) to allow for transcription and translation to occur. |
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for its target proteins.
| Target Protein | Binding Affinity (Ki) | Reference |
| DCN1 | 12 nM | [1][3] |
| DCN2 | 10.4 nM | [1][3] |
| DCN3, DCN4, DCN5 | No significant binding | [1] |
This data highlights the high affinity and selectivity of this compound for DCN1 and DCN2. Researchers should aim to use this compound at concentrations that are effective for CUL3 neddylation inhibition (as low as 0.3 µM in some cell lines) to ensure on-target effects.[6]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
DI-591 Technical Support Center: Troubleshooting Unexpected Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DI-591, a potent and selective inhibitor of the DCN1-UBC12 interaction. This resource is designed to help you navigate unexpected experimental outcomes and ensure the successful application of this compound in your research.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a high-affinity, cell-permeable small-molecule inhibitor that specifically targets the interaction between DCN1 (Defective in Cullin Neddylation 1) and UBC12 (Ubiquitin Conjugating Enzyme E2 M).[1][2][3] This disruption selectively blocks the neddylation of Cullin 3 (CUL3), a crucial step for the activation of the Cullin-RING E3 ubiquitin ligase 3 (CRL3) complex.[1][2] Consequently, substrates of CRL3, most notably the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), accumulate in the cell.[1]
Q2: What is the expected downstream effect of this compound treatment?
The primary and expected downstream effect of this compound treatment is the stabilization and accumulation of the NRF2 protein. This leads to the transcriptional activation of NRF2 and the subsequent upregulation of its target genes, such as heme oxygenase 1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4]
Q3: How selective is this compound?
This compound exhibits high selectivity for DCN1 and DCN2 over other DCN proteins (DCN3, DCN4, and DCN5).[3] A key feature of this compound is its selective inhibition of Cullin 3 neddylation with minimal to no effect on the neddylation of other cullins, such as Cullin 1.[1][4] This selectivity distinguishes it from pan-neddylation inhibitors like MLN4924.
Q4: What is the recommended solvent and storage for this compound?
This compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the compound as a powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months.[3]
Troubleshooting Guide
This guide addresses common unexpected results that may be encountered during experiments with this compound.
Issue 1: No or weak induction of NRF2 accumulation or its downstream targets.
Possible Causes & Troubleshooting Steps:
-
Suboptimal this compound Concentration:
-
Verify Concentration: Ensure the final concentration of this compound is within the effective range. Effective concentrations for inhibiting Cullin 3 neddylation have been observed as low as 0.3 µM.[4]
-
Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Insufficient Treatment Time:
-
Time-Course Experiment: Conduct a time-course experiment. While depletion of neddylated Cullin 3 can be observed within minutes of treatment, the accumulation of NRF2 and subsequent transcription of target genes will take longer.[4]
-
-
Cell Line-Specific Differences:
-
Baseline NRF2 Levels: Different cell lines may have varying basal levels of NRF2 and CRL3 activity. Consider using a positive control, such as a known NRF2 activator, to confirm the responsiveness of your cell line.
-
DCN1 Expression: The effect of this compound is dependent on DCN1. Verify the expression of DCN1 in your cell line.[4]
-
-
Compound Instability:
-
Proper Storage: Ensure that this compound has been stored correctly to maintain its activity.
-
Fresh Preparation: Prepare fresh dilutions of this compound in pre-warmed media for each experiment.
-
-
Experimental Procedure:
-
Western Blotting: Optimize your Western blotting protocol for NRF2 detection. NRF2 is a relatively large protein and may require specific transfer conditions.
-
Nuclear Extraction: For NRF2 activity assays, ensure the efficiency of your nuclear extraction protocol.
-
Logical Troubleshooting Workflow for NRF2 Activation Issues
Caption: Troubleshooting workflow for absent or weak NRF2 activation.
Issue 2: Unexpected cytotoxicity or changes in cell viability.
Possible Causes & Troubleshooting Steps:
-
High this compound Concentration:
-
Titrate Concentration: Although this compound is selective, high concentrations of any small molecule can lead to off-target effects and cytotoxicity. Determine the optimal, non-toxic concentration range for your cell line using a cell viability assay (e.g., MTT or XTT assay).
-
-
Prolonged Incubation:
-
Assess Viability Over Time: The accumulation of CRL3 substrates due to prolonged treatment may impact cell cycle regulation and survival. Perform a time-course experiment and assess cell viability at each time point.
-
-
Cell Line Sensitivity:
-
Compare Cell Lines: Different cell lines may have varying sensitivities to the inhibition of the Cullin 3 pathway. If possible, test the effect of this compound on a control cell line.
-
-
Solvent Toxicity:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound treatment to ensure that the observed effects are not due to the solvent.
-
Issue 3: Inconsistent or variable results between experiments.
Possible Causes & Troubleshooting Steps:
-
Compound Preparation:
-
Consistent Dilutions: Prepare fresh serial dilutions of this compound for each experiment to avoid variability from freeze-thaw cycles of stock solutions.
-
Thorough Mixing: Ensure complete dissolution and mixing of this compound in the culture medium before adding it to the cells.
-
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Density: Plate cells at a consistent density for all experiments, as cell confluence can affect cellular responses.
-
-
Assay Performance:
-
Reagent Quality: Use fresh and high-quality reagents for all assays.
-
Instrument Calibration: Ensure that plate readers and other equipment are properly calibrated.
-
Experimental Protocols
Protocol 1: Western Blotting for Cullin 3 Neddylation Status and NRF2 Accumulation
1. Cell Lysis: a. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration. b. Wash cells with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing every 10 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant containing the protein lysate.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. Sample Preparation and SDS-PAGE: a. Normalize protein concentrations for all samples. b. Add Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel. The percentage of the gel will depend on the size of the target proteins.
4. Protein Transfer: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against Cullin 3, NRF2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
6. Detection: a. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Neddylated Cullin 3 will appear as a higher molecular weight band compared to un-neddylated Cullin 3.
Experimental Workflow for Western Blotting
Caption: Workflow for Western blot analysis of this compound effects.
Protocol 2: MTT Cell Viability Assay
1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density. b. Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control. c. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Addition: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5] b. Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[5]
4. Solubilization: a. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5] b. Mix thoroughly to dissolve the formazan crystals.
5. Absorbance Measurement: a. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
Protocol 3: NRF2 Transcription Factor Activity Assay
This protocol is based on a commercially available ELISA-based kit (e.g., Abcam, ab207223).[6]
1. Nuclear Extraction: a. Treat cells with this compound or vehicle control. b. Harvest the cells and perform nuclear extraction according to the kit manufacturer's protocol.
2. Assay Procedure: a. Add the nuclear extracts to the wells of the 96-well plate, which are pre-coated with an oligonucleotide containing the NRF2 consensus binding site. b. Incubate for 1 hour at room temperature. c. Add the primary antibody specific for the DNA-bound form of NRF2. d. Incubate for 1 hour at room temperature. e. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. f. Add the developing solution and incubate until a color change is observed. g. Add the stop solution.
3. Data Analysis: a. Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of activated NRF2 in the sample.
This compound Signaling Pathway
Caption: The signaling pathway affected by this compound treatment.
Technical Data Summary
| Parameter | Value | Reference |
| Target | DCN1-UBC12 Interaction | [1][2][3] |
| Binding Affinity (Ki) | DCN1: 12 nM, DCN2: 10.4 nM | [3] |
| Primary Effect | Selective inhibition of Cullin 3 neddylation | [1][4] |
| Downstream Effect | Accumulation and activation of NRF2 | [1][4] |
| Solubility | DMSO | [3] |
| Storage (Powder) | -20°C | [3] |
| Storage (DMSO Stock) | -80°C (up to 6 months) | [3] |
References
- 1. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
improving the stability of DI-591 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of DI-591 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For optimal results, prepare a high-concentration stock solution in 100% DMSO.
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial for maintaining the integrity of this compound.
-
Powder: Store the solid form of this compound at -20°C for long-term storage (months to years), kept dry and protected from light. For short-term storage (days to weeks), 0-4°C is acceptable.
-
Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability (up to one year). For short-term use (days to weeks), stock solutions can be stored at -20°C.
Q3: My this compound precipitated when I added it to my aqueous buffer/cell culture medium. What should I do?
A3: Precipitation upon addition to aqueous solutions is a common issue with compounds dissolved in DMSO. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low (typically ≤ 0.5%) to maintain solubility.
-
Working Solution Preparation: Prepare an intermediate dilution of your this compound stock solution in your aqueous buffer or medium before adding it to your final experimental setup.
-
Vortexing/Mixing: When adding the this compound solution to the aqueous buffer, vortex or mix the solution continuously to facilitate rapid and uniform dispersion.
-
Temperature: Ensure your aqueous buffer is at room temperature or 37°C before adding the this compound solution, as lower temperatures can decrease solubility.
-
Sonication: If precipitation persists, brief sonication of the final solution may help to redissolve the compound. However, prolonged sonication should be avoided as it can potentially affect the compound's structure.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: The stability of this compound can be influenced by the pH, temperature, and composition of your solution. To determine its stability under your specific experimental conditions, you can perform a time-course experiment and analyze the concentration of the intact compound using High-Performance Liquid Chromatography (HPLC). A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Unexpected or inconsistent experimental results. | Degradation of this compound in solution. | Prepare fresh working solutions from a frozen stock for each experiment. Assess the stability of this compound in your experimental buffer using HPLC (see protocol below). Consider the use of stabilizing agents if degradation is confirmed. |
| Precipitate forms in the stock solution upon thawing. | The compound has come out of solution. | Warm the stock solution to room temperature and vortex thoroughly to redissolve the compound. If necessary, brief sonication can be applied. Centrifuge the vial at a low speed to pellet any undissolved particles before taking the supernatant. |
| Loss of compound activity over the course of a long-term experiment. | This compound may be unstable in the experimental medium at 37°C for extended periods. | Perform a stability study to determine the half-life of this compound in your cell culture medium at 37°C. If significant degradation occurs, consider replenishing the medium with fresh compound at regular intervals during the experiment. |
Data Presentation
While specific quantitative stability data for this compound in various buffers is not extensively published, the following table provides general guidance for small molecule stability based on common laboratory conditions. It is highly recommended to empirically determine the stability of this compound in your specific experimental system.
| Solvent/Buffer | pH | Temperature | Estimated Stability (General Guidance) | Recommendations |
| DMSO (100%) | N/A | -80°C | > 1 year | Aliquot to avoid freeze-thaw cycles. |
| DMSO (100%) | N/A | -20°C | Up to 6 months | Suitable for shorter-term storage. |
| Aqueous Buffer | 7.4 | 4°C | Days to weeks | Prepare fresh as needed. Avoid long-term storage. |
| Aqueous Buffer | 7.4 | Room Temp (20-25°C) | Hours to days | Use immediately after preparation. |
| Aqueous Buffer | 7.4 | 37°C | Hours | Prepare fresh and use immediately. Replenish in long-term assays. |
| Acidic Buffer | < 6 | Variable | Potentially reduced | Test stability before use. |
| Basic Buffer | > 8 | Variable | Potentially reduced | Test stability before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To determine the concentration of intact this compound over time in a specific buffer.
-
Materials:
-
This compound stock solution in DMSO
-
Experimental buffer of interest (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)
-
Incubator or water bath set to the desired temperature
-
-
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired final concentration.
-
Immediately after preparation (t=0), take an aliquot of the solution and inject it into the HPLC system to determine the initial concentration.
-
Incubate the remaining working solution at the desired temperature (e.g., 4°C, room temperature, or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution and analyze them by HPLC.
-
For each time point, quantify the peak area of the intact this compound.
-
Plot the percentage of the remaining this compound concentration (relative to t=0) against time to determine the stability profile.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting this compound precipitation.
minimizing cytotoxicity of DI-591 in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of DI-591 in long-term experiments, with a focus on addressing concerns about potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic in long-term cell culture experiments?
A1: Based on published studies, this compound is a selective inhibitor of the DCN1-UBC12 interaction, which in turn selectively blocks the neddylation of cullin 3.[1][2] It has been reported to show no or minimal cytotoxicity in various cancer and non-cancer cell lines at concentrations up to 20 µM.[1][3] The selective inhibition of cullin 3 neddylation does not appear to negatively impact cell viability, in contrast to pan-neddylation inhibitors which are potently cytotoxic.[1][3] Therefore, significant cytotoxicity is not expected under standard long-term culture conditions at effective concentrations.
Q2: I am observing unexpected cytotoxicity in my long-term experiment with this compound. What are the potential causes?
A2: While this compound itself has low intrinsic cytotoxicity, several factors in a long-term experimental setup could lead to decreased cell viability:
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO or ethanol, can be toxic to cells, especially over long incubation periods.[4] It is crucial to use the minimal amount of solvent necessary and to include a vehicle-only control in your experiments to assess the impact of the solvent on cell viability.
-
Compound Degradation: Over extended periods in culture media at 37°C, small molecules can degrade into potentially toxic byproducts. The stability of this compound in your specific culture medium and conditions should be considered.
-
High Concentrations: Exceeding the recommended effective concentration range may lead to off-target effects and subsequent cytotoxicity.
-
Cell Line Sensitivity: While tested in several cell lines, your specific cell line might exhibit unique sensitivity. It is always recommended to perform a dose-response and time-course experiment to determine the optimal non-toxic concentration for your cells.
-
Culture Conditions: Factors such as high cell density, nutrient depletion in the media, or microbial contamination can independently cause cell death and might be exacerbated by the presence of a small molecule inhibitor.
Q3: What are the best practices for setting up a long-term experiment with this compound to avoid potential cytotoxicity issues?
A3: To ensure the reliability and reproducibility of your long-term experiments with this compound, consider the following best practices:
-
Determine the Optimal Concentration: Perform a dose-response curve to identify the lowest effective concentration of this compound that achieves the desired biological effect (e.g., inhibition of cullin 3 neddylation) without impacting cell viability.
-
Include Proper Controls: Always include a vehicle-only control (cells treated with the same concentration of solvent used to dissolve this compound) and an untreated control.
-
Regular Media Changes: For multi-day experiments, replenish the culture media containing this compound at regular intervals (e.g., every 48-72 hours) to maintain nutrient levels and remove metabolic waste.
-
Monitor Cell Health: Regularly inspect your cells microscopically for any changes in morphology that might indicate stress or toxicity.
-
Perform Concurrent Viability Assays: At each time point of your long-term experiment, it is advisable to run a parallel cytotoxicity assay to monitor cell viability.
Troubleshooting Guide: Unexpected Cytotoxicity Observed with this compound
If you observe unexpected cytotoxicity in your experiments with this compound, follow this troubleshooting guide:
| Observation | Potential Cause | Recommended Action |
| High cytotoxicity in both this compound treated and vehicle control groups. | Solvent toxicity. | Reduce the final concentration of the solvent (e.g., DMSO) in your culture medium to the lowest possible level (ideally ≤ 0.1%). |
| Cytotoxicity increases significantly over time. | Compound degradation or cumulative off-target effects. | Replenish the media with freshly prepared this compound at regular intervals. Consider if a lower, continuous dose is more appropriate than a high initial dose. |
| Cytotoxicity is observed at concentrations reported to be non-toxic. | Cell line-specific sensitivity or assay interference. | Perform a thorough dose-response cytotoxicity assay for your specific cell line. Verify that this compound does not interfere with the readout of your chosen cytotoxicity assay. |
| Inconsistent results between experiments. | Issues with compound handling or storage. | Ensure this compound is stored correctly (dry, dark, and at 0 - 4°C for short term or -20°C for long term).[2] Prepare fresh stock solutions and dilutions for each experiment. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5]
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Membrane Integrity using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[6][7]
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: Carefully collect the supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to set up the reaction with the collected supernatants.
-
Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for assessing cytotoxicity.
References
- 1. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Head-to-Head Comparison of Neddylation Inhibitors: DI-591 vs. MLN4924
For researchers in oncology and drug development, the neddylation pathway represents a promising target for therapeutic intervention. This guide provides a detailed comparison of two key inhibitors, DI-591 and MLN4924 (pevonedistat), offering insights into their distinct mechanisms of action, selectivity, and supporting experimental data to inform inhibitor selection.
Neddylation is a critical post-translational modification that regulates the activity of Cullin-RING E3 ligases (CRLs), master regulators of protein degradation. Dysregulation of this pathway is implicated in the pathogenesis of numerous cancers, making inhibitors of neddylation attractive anti-cancer agents. This guide focuses on a direct comparison of two prominent research compounds: MLN4924, a first-in-class, pan-neddylation inhibitor that has advanced to clinical trials, and this compound, a more recent, selective inhibitor.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and MLN4924 lies in their point of intervention within the neddylation cascade.
MLN4924 (Pevonedistat): This small molecule acts as a potent and selective inhibitor of the NEDD8-activating enzyme (NAE), the apical enzyme in the neddylation pathway[1][2]. By forming a covalent adduct with NEDD8 in the catalytic pocket of NAE, MLN4924 effectively shuts down the entire neddylation cascade[3]. This leads to the global inactivation of all CRLs, resulting in the accumulation of a wide range of CRL substrate proteins and subsequently inducing cellular responses such as cell cycle arrest, senescence, and apoptosis[4][5][6].
This compound: In contrast, this compound employs a more targeted approach. It is a high-affinity inhibitor of the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and the E2 conjugating enzyme UBC12[7][8]. This interaction is crucial for the neddylation of specific cullins. By disrupting the DCN1-UBC12 complex, this compound selectively blocks the neddylation of Cullin 3 (CUL3), with minimal impact on the neddylation of other cullins[8][9][10]. This selective inhibition leads to the accumulation of CUL3-specific substrates, such as the transcription factor NRF2[9][10].
Quantitative Comparison of Inhibitory Activity
The differing mechanisms of this compound and MLN4924 are reflected in their biochemical and cellular potencies. The following table summarizes key quantitative data for these inhibitors.
| Parameter | This compound | MLN4924 (Pevonedistat) | Reference |
| Target | DCN1-UBC12 Interaction | NEDD8-Activating Enzyme (NAE) | [1][7][8] |
| Binding Affinity (Ki) | 12 nM (for DCN1), 10.4 nM (for DCN2) | Not Applicable (Covalent Inhibitor) | [9] |
| IC50 (NAE inhibition) | Not Applicable | 4.7 nM | [1] |
| Cellular Cullin Neddylation Inhibition | Selectively inhibits Cullin 3 neddylation (effective at ~0.3 µM) | Pan-cullin neddylation inhibitor (effective at 10-300 nM) | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Neddylation Pathway and Points of Inhibition.
The above diagram illustrates the sequential enzymatic cascade of neddylation, highlighting the distinct points of intervention for MLN4924 and this compound. MLN4924 acts at the initial activation step by inhibiting NAE, leading to a global shutdown of neddylation. In contrast, this compound specifically disrupts the interaction between DCN1 and UBC12, thereby selectively preventing the neddylation of Cullin 3.
Caption: Co-Immunoprecipitation Workflow to Validate this compound Activity.
This workflow demonstrates a typical co-immunoprecipitation experiment to confirm the mechanism of action of this compound. By immunoprecipitating DCN1, one can assess the amount of co-precipitated UBC12. In the presence of this compound, the interaction is disrupted, leading to a reduced amount of UBC12 being pulled down with DCN1, which can be visualized by western blotting.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize neddylation inhibitors.
In Vitro Neddylation Assay
This assay reconstitutes the neddylation reaction in a test tube to directly measure the biochemical activity of inhibitors.
Objective: To determine the direct inhibitory effect of a compound on the enzymatic cascade of neddylation.
Materials:
-
Recombinant human NAE (E1), UBC12 (E2), and Cullin-RBX1 (E3) proteins.
-
Recombinant human NEDD8.
-
ATP solution.
-
Neddylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1 mM DTT).
-
Test compounds (this compound, MLN4924) dissolved in DMSO.
-
SDS-PAGE gels and buffers.
-
Western blot apparatus and reagents.
-
Anti-Cullin and Anti-NEDD8 antibodies.
Procedure:
-
Prepare a reaction mixture containing the neddylation reaction buffer, recombinant E1, E2, E3 enzymes, and NEDD8.
-
Add the test compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE. Neddylated cullins will have a higher molecular weight than their un-neddylated counterparts.
-
Transfer the proteins to a PVDF membrane and perform a western blot using an anti-cullin antibody to visualize the shift in molecular weight, or an anti-NEDD8 antibody to detect all neddylated species.
-
Quantify the band intensities to determine the extent of inhibition and calculate IC50 values.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular context.
Objective: To confirm that the inhibitor binds to its intended target protein within intact cells.
Materials:
-
Cultured cells of interest.
-
Test compounds (this compound, MLN4924) dissolved in DMSO.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
PCR tubes or plates.
-
Thermal cycler or heating blocks.
-
Centrifuge.
-
SDS-PAGE and Western blot reagents.
-
Antibody against the target protein (e.g., NAE for MLN4924, DCN1 for this compound).
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant and analyze the protein concentration.
-
Perform SDS-PAGE and western blotting on the soluble fractions using an antibody against the target protein.
-
A stabilizing interaction between the drug and its target will result in the protein being more resistant to thermal denaturation, thus appearing in the soluble fraction at higher temperatures compared to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP)
This technique is used to study protein-protein interactions and is particularly relevant for validating the mechanism of this compound.
Objective: To demonstrate the disruption of the DCN1-UBC12 interaction by this compound in a cellular context.
Materials:
-
Cultured cells expressing the proteins of interest.
-
This compound or vehicle control.
-
Co-IP lysis buffer (non-denaturing).
-
Antibody against the "bait" protein (e.g., anti-DCN1).
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE and Western blot reagents.
-
Antibodies against the "bait" (DCN1) and "prey" (UBC12) proteins.
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the bait protein (DCN1) to form antibody-protein complexes.
-
Add Protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and western blotting, probing with antibodies for both the bait protein (DCN1) and the potential interacting partner (UBC12). A decrease in the amount of co-immunoprecipitated UBC12 in the this compound-treated sample compared to the control indicates disruption of the interaction.
Conclusion
This compound and MLN4924 are both valuable tools for investigating the role of neddylation in health and disease. MLN4924, as a pan-neddylation inhibitor, offers a means to study the global consequences of blocking this pathway. Its broad activity has positioned it as a lead compound in clinical development. This compound, on the other hand, provides a more nuanced approach, allowing for the dissection of the specific roles of Cullin 3-mediated ubiquitination. The choice between these inhibitors will ultimately depend on the specific research question being addressed. For studies requiring a broad inhibition of CRL activity, MLN4924 is the inhibitor of choice. For investigations focused on the specific functions of CRL3 and its substrates, the selectivity of this compound makes it an invaluable research tool. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make informed decisions in their exploration of the neddylation pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. annualreviews.org [annualreviews.org]
- 4. Inactivation of the Cullin (CUL)-RING E3 ligase by the NEDD8-activating enzyme inhibitor MLN4924 triggers protective autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 10. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of DI-591 and Other DCN1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The neddylation pathway, a critical post-translational modification process, is essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), which in turn regulate the degradation of approximately 20% of the human proteome.[1][2][3] Dysregulation of this pathway is implicated in numerous diseases, including cancer, making its components attractive therapeutic targets.[4] Defective in Cullin Neddylation 1 (DCN1), a co-E3 ligase, plays a pivotal role by facilitating the transfer of the ubiquitin-like protein NEDD8 from the E2 conjugating enzyme UBC12 to cullin proteins.[5][6] Inhibiting the DCN1-UBC12 protein-protein interaction offers a strategy to selectively modulate CRL activity.[7][8]
This guide provides an objective comparison of DI-591, a potent and selective DCN1 inhibitor, with other known inhibitors targeting this interaction. We present supporting experimental data, detailed protocols, and visual diagrams to aid researchers in selecting the appropriate chemical probe for their studies.
Mechanism of Action of DCN1 Inhibitors
DCN1 functions as a scaffold, bringing together the NEDD8-charged E2 enzyme, UBC12, and the cullin subunit of the CRL.[9] Small molecule inhibitors like this compound are designed to competitively disrupt the crucial protein-protein interaction between DCN1 and UBC12.[1][10] By occupying a deep hydrophobic pocket on DCN1 where UBC12 would normally bind, these inhibitors prevent the transfer of NEDD8 to the cullin.[10][11] This selective blockade of cullin neddylation leads to the inactivation of specific CRLs and the subsequent accumulation of their substrate proteins.[1][12] For instance, the selective inhibition of Cullin 3 (CUL3) neddylation by this compound results in the stabilization and accumulation of NRF2, a key transcription factor in the oxidative stress response.[2][12]
Figure 1: The Neddylation Pathway and Points of Inhibition.
Data Presentation: Comparative Selectivity of DCN1 Inhibitors
The selectivity of DCN1 inhibitors is a key determinant of their utility as research tools and their potential as therapeutic agents. High selectivity for specific DCN isoforms and, consequently, specific cullin members can minimize off-target effects.
Biochemical Selectivity: Binding Affinity to DCN Isoforms
Humans express five DCN isoforms (DCN1-5), with DCN1 and DCN2 sharing the highest sequence homology, including 100% identity in the UBC12 binding pocket.[13] this compound and related compounds exhibit remarkable selectivity for DCN1 and DCN2 over other isoforms.
| Inhibitor | Target | Ki / Kd (nM) | Method | Reference |
| This compound | DCN1 | 12 | FP Assay | [1][14] |
| DCN2 | 10.4 | FP Assay | [1][12][14] | |
| DCN3, DCN4, DCN5 | >10,000 (No appreciable binding) | FP Assay | [12][14] | |
| DI-591DD (inactive enantiomer) | DCN1 | 27,900 (Kd) | BLI Assay | [12] |
| Compound 27 | DCN1/2 | Selective Inhibition (IC50 < 1µM) | TR-FRET | [13] |
| DCN3, DCN4, DCN5 | No Inhibition at 10µM | Pulse-Chase Assay | [13] | |
| DI-404 | DCN1 | <10 (KD) | Not Specified | [15] |
Table 1: Biochemical binding affinities of various inhibitors for DCN isoforms.
Cellular Selectivity: Inhibition of Cullin Neddylation
The ultimate measure of a DCN1 inhibitor's selectivity is its effect on the neddylation of different cullin family members within a cellular context. This compound demonstrates a striking preferential inhibition of Cullin 3 (CUL3) neddylation. More recent covalent inhibitors, developed from the this compound scaffold, show even greater potency and selectivity for CUL3.
| Inhibitor | Cellular Effect | Effective Concentration | Cell Lines | Reference |
| This compound | Selectively inhibits CUL3 neddylation. | 0.3 - 10 µM | KYSE70, THLE2, U2OS | [1][12][16] |
| No or minimal effect on CUL1, CUL2, CUL4A, CUL4B, CUL5 neddylation. | up to 10 µM | KYSE70, THLE2 | [1][12] | |
| Compound 27 | Selectively reduces CUL1 and CUL3 neddylation. | 10 µM | HCC95, CAL33 | [13][17] |
| DI-1548 & DI-1859 (covalent) | Selectively inhibit CUL3 neddylation. | 0.3 nM | U2OS | [2][18] |
| ~1000x more potent than this compound. | 0.3 nM | U2OS | [2] | |
| ~1000x more selective for CUL3 over other cullins. | Not Specified | Various | [2] | |
| MLN4924 (NAE Inhibitor Control) | Inhibits neddylation of all cullins. | 10 - 300 nM | Various | [12][16] |
Table 2: Cellular selectivity and potency of DCN1 inhibitors against cullin family members.
Experimental Protocols
Reproducibility and accurate interpretation of data rely on well-defined experimental methods. Below are protocols for key assays used to characterize DCN1 inhibitor selectivity.
Fluorescence Polarization (FP) Competitive Binding Assay
This biochemical assay is used to determine the binding affinity (Ki) of a test compound for a DCN protein by measuring its ability to displace a fluorescently labeled probe.
-
Principle: A small fluorescently labeled peptide derived from UBC12 (the probe) binds to the DCN protein, resulting in a high FP signal. Unlabeled inhibitor compounds compete with the probe for binding to DCN1, causing the probe to be displaced and tumble more rapidly, which leads to a decrease in the FP signal.
-
Reagents:
-
Purified recombinant human DCN1, DCN2, DCN3, DCN4, or DCN5 protein.
-
Fluorescently labeled peptide probe (e.g., FAM-labeled UBC12 peptide).
-
Test inhibitors (e.g., this compound) at various concentrations.
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Triton X-100).
-
-
Procedure:
-
Prepare a solution containing the DCN protein and the fluorescent probe at fixed concentrations in the assay buffer.
-
Add serial dilutions of the test inhibitor to the wells of a microplate.
-
Add the DCN protein/probe mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
The data are fitted to a competitive binding equation to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Western Blotting for Cullin Neddylation
This cellular assay directly visualizes the effect of inhibitors on the neddylation status of cullin proteins. Neddylated cullins exhibit a higher molecular weight and thus migrate more slowly on an SDS-PAGE gel.
-
Principle: Cells are treated with the inhibitor, and cell lysates are then separated by SDS-PAGE. Antibodies specific to different cullin proteins are used to detect both the un-neddylated (lower band) and neddylated (upper, shifted band) forms.
-
Procedure:
-
Culture cells (e.g., KYSE70, U2OS) to an appropriate confluency.
-
Treat the cells with various concentrations of the DCN1 inhibitor, a negative control (e.g., DMSO), and a positive control (e.g., MLN4924) for a specified duration (e.g., 24 hours).[12]
-
Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against specific cullins (e.g., anti-CUL1, anti-CUL3) and a loading control (e.g., anti-GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The ratio of neddylated to un-neddylated cullin is quantified to determine the extent of inhibition.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of an inhibitor with its protein target in a cellular environment.[2]
-
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability. CETSA measures the inhibitor-induced stabilization of the target protein against heat-induced denaturation.
-
Procedure:
-
Treat intact cells with the test compound or vehicle control (DMSO) for a set period (e.g., 1 hour).[2]
-
Wash the cells to remove unbound compound.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.[2]
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.
-
Analyze the amount of soluble DCN1 remaining in the supernatant at each temperature by Western blotting.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Figure 2: Experimental Workflow for DCN1 Inhibitor Selectivity.
Conclusion
The available data robustly demonstrate that this compound is a high-affinity inhibitor of the DCN1-UBC12 interaction with remarkable selectivity. Biochemically, it binds potently to DCN1 and DCN2 with no significant affinity for other DCN isoforms.[12][14] In cells, this translates to a surprisingly specific inhibition of Cullin 3 neddylation, with minimal impact on other cullins.[1] This makes this compound an excellent chemical probe to investigate the biological functions of the CRL3 E3 ligase.
Furthermore, the development of covalent inhibitors like DI-1548 and DI-1859, which are derived from this compound, highlights the potential of this scaffold.[2][3] These next-generation compounds exhibit a dramatic increase in both potency and selectivity for CUL3 neddylation, offering even more precise tools for researchers and holding promise for future therapeutic strategies that require targeted modulation of the neddylation pathway.[2][18] The comparative data and protocols provided herein should serve as a valuable resource for the rational selection and application of DCN1 inhibitors in biomedical research.
References
- 1. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-Molecule Inhibitors of DCN1 - University of Michigan [available-inventions.umich.edu]
- 5. Blockade of neddylation through targeted inhibition of DCN1 alleviates renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting DCN1-UBC12 Protein-Protein Interaction for Regulation of Neddylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Dcn1 functions as a scaffold-type E3 ligase for cullin neddylation | MRC PPU [ppu.mrc.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Pyrazolo-Pyridone DCN1 Inhibitors Controlling Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Collection - Discovery of Novel Pyrazolo-pyridone DCN1 Inhibitors Controlling Cullin Neddylation - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 18. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity (Journal Article) | OSTI.GOV [osti.gov]
Validating DI-591's Effect on NRF2 Downstream Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DI-591 with other known modulators of the NRF2 pathway, namely MLN4924 and Brusatol. The objective is to offer a clear, data-driven evaluation of their respective effects on NRF2 and its downstream targets, supported by detailed experimental protocols and visual representations of the underlying biological pathways.
Introduction to NRF2 Pathway Modulation
The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response. Under basal conditions, NRF2 is targeted for ubiquitination and subsequent proteasomal degradation by the CUL3-KEAP1 E3 ubiquitin ligase complex. Upon exposure to oxidative or electrophilic stress, this degradation is inhibited, leading to NRF2 accumulation, nuclear translocation, and the activation of antioxidant response element (ARE)-driven gene expression. These target genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1), play a crucial role in cellular protection against oxidative damage.
Pharmacological modulation of the NRF2 pathway holds significant therapeutic potential. This guide focuses on this compound, a selective inhibitor of the DCN1-UBC12 interaction, and compares its activity with two other compounds that affect the NRF2 pathway through different mechanisms: MLN4924, a broad inhibitor of neddylation, and Brusatol, a known NRF2 inhibitor.
Comparative Analysis of Compound Activity
The following tables summarize the known effects of this compound, MLN4924, and Brusatol on the NRF2 signaling pathway. The data is compiled from various studies to provide a comparative overview.
Table 1: Mechanism of Action and Primary Target
| Compound | Primary Target | Mechanism of Action on NRF2 Pathway |
| This compound | DCN1-UBC12 Interaction | Inhibits the interaction between DCN1 and UBC12, selectively blocking the neddylation of CUL3. This leads to the inactivation of the CUL3-KEAP1 E3 ubiquitin ligase complex, resulting in the stabilization and accumulation of NRF2. |
| MLN4924 | NEDD8-Activating Enzyme (NAE) | Inhibits the E1 activating enzyme for NEDD8, preventing the neddylation of all cullin-RING ligases (CRLs), including CUL3. This broad inhibition of CRLs leads to the accumulation of their substrates, including NRF2. |
| Brusatol | NRF2 Protein | Reduces the protein level of NRF2 through a mechanism that appears to involve enhanced ubiquitination and degradation, although the precise upstream signaling events are not fully elucidated and may be independent of KEAP1. |
Table 2: Effect on NRF2 and Downstream Target Gene Expression
| Compound | Effect on NRF2 Protein Level | Effect on NQO1 mRNA Level | Effect on HO-1 mRNA Level | Effect on HO-1 Protein Level |
| This compound | Increase | Increase | Increase | Increase |
| MLN4924 | Increase | Increase | Increase | Increase |
| Brusatol | Decrease | Decrease | Decrease | Decrease |
Experimental Protocols
The following are detailed methodologies for key experiments to validate and compare the effects of this compound, MLN4924, and Brusatol on NRF2 downstream targets.
Western Blotting for NRF2 and HO-1 Protein Levels
Objective: To quantify the changes in NRF2 and HO-1 protein levels in response to treatment with this compound, MLN4924, and Brusatol.
Materials:
-
Cell line (e.g., A549, HEK293T)
-
This compound, MLN4924, Brusatol (stock solutions in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NRF2, anti-HO-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, MLN4924, or Brusatol for a specified time (e.g., 6, 12, or 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of NRF2 and HO-1 to the β-actin loading control.
Quantitative Real-Time PCR (qRT-PCR) for NQO1 and GCLM mRNA Levels
Objective: To measure the changes in the mRNA expression of NRF2 target genes, NQO1 and GCLM, following treatment with the compounds.
Materials:
-
Treated cells (from a parallel experiment to the Western blot)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for NQO1, GCLM, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Lyse the treated cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reactions using the cDNA, SYBR Green/TaqMan master mix, and gene-specific primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression of NQO1 and GCLM, normalized to the housekeeping gene.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound, MLN4924, and Brusatol.
Caption: this compound inhibits the DCN1-UBC12 interaction, preventing CUL3 neddylation and subsequent NRF2 degradation.
Caption: MLN4924 inhibits the NEDD8-activating enzyme, blocking all cullin neddylation, including CUL3.
Caption: Brusatol promotes the degradation of NRF2 protein, leading to the downregulation of its target genes.
Conclusion
This compound represents a targeted approach to activating the NRF2 pathway by selectively inhibiting the neddylation of CUL3. This contrasts with the broader mechanism of MLN4924, which inhibits all neddylation, and the opposing effect of Brusatol, which promotes NRF2 degradation. The choice of compound for research or therapeutic development will depend on the desired specificity and outcome. For studies focused on the specific role of the CUL3-KEAP1 axis in NRF2 regulation, this compound offers a more precise tool than MLN4924. Conversely, Brusatol serves as a useful tool for investigating the consequences of NRF2 inhibition. The experimental protocols provided herein offer a standardized framework for the direct comparison of these compounds, enabling researchers to make informed decisions based on quantitative data.
Selective Cullin-3 Inhibition by DI-591 vs. Broad-Spectrum Pan-Cullin Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DI-591, a selective inhibitor of the DCN1-UBC12 interaction that specifically blocks Cullin-3 (CUL3) neddylation, and pan-cullin inhibitors, which broadly target the neddylation of all cullin family members. This comparison is supported by experimental data to inform research and drug development decisions in pathways regulated by the ubiquitin-proteasome system.
Mechanism of Action: A Tale of Two Strategies
Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases and play a critical role in regulating the degradation of approximately 20% of the cellular proteome. Their activation is dependent on a post-translational modification called neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin scaffold.
This compound employs a highly specific mechanism. It is a potent, cell-permeable small molecule that inhibits the protein-protein interaction between DCN1 (Defective in Cullin Neddylation 1) and UBC12 (Ubiquitin Conjugating Enzyme E2 M).[1][2] This interaction is crucial for the neddylation of CUL3. By disrupting this specific interface, this compound selectively prevents the neddylation and subsequent activation of CRL3, leaving other cullin ligases largely unaffected.[1][3]
Pan-cullin inhibitors , such as MLN4924 (Pevonedistat) and TAS4464, utilize a broader approach. They target the NEDD8-activating enzyme (NAE), the initial and essential E1 enzyme in the neddylation cascade. By inhibiting NAE, these compounds prevent the activation of NEDD8 itself, thereby blocking the neddylation of all cullin family members (CUL1, 2, 3, 4A, 4B, 5, 7, and 9) and shutting down the activity of all CRLs.[4][5]
Target Specificity and Potency
The defining difference between this compound and pan-cullin inhibitors lies in their target specificity, which has significant implications for their biological effects and potential therapeutic windows.
This compound exhibits remarkable selectivity for the DCN1-UBC12 interaction, which is critical for the neddylation of CUL3. It binds with high affinity to DCN1 and DCN2 with Ki values of approximately 10-12 nM.[1][6][7] In contrast, it shows no significant binding to other DCN family members (DCN3, DCN4, DCN5).[2][3][8] This translates to a selective inhibition of CUL3 neddylation in cells, with minimal to no effect on the neddylation of other cullins such as CUL1, CUL2, CUL4A, and CUL5.[1][3]
Pan-cullin inhibitors like MLN4924 are potent inhibitors of NAE, with an IC50 of 4.7 nM in enzymatic assays.[9] This potent inhibition of the upstream activating enzyme leads to a global shutdown of all cullin neddylation. Consequently, these inhibitors lack specificity for any single cullin member. The cellular potency of MLN4924 varies depending on the cell line, with reported IC50 values for cell viability ranging from the low nanomolar to the micromolar range.[1][4][10]
| Inhibitor | Target | Binding Affinity / Potency | Selectivity |
| This compound | DCN1-UBC12 Interaction | Ki (DCN1): ~12 nM[2][3][8] Ki (DCN2): ~10.4 nM[2][3][8] | Highly selective for CUL3 neddylation.[1][2] |
| MLN4924 | NEDD8-Activating Enzyme (NAE) | IC50 (NAE): 4.7 nM[9] IC50 (Cell Viability): 0.071 - 28.54 µM (cell line dependent)[1][4][10] | Pan-cullin inhibitor; no selectivity for individual cullins. |
Impact on Specific Signaling Pathways: The NRF2 Pathway and Beyond
The differential target specificity of this compound and pan-cullin inhibitors leads to distinct effects on downstream signaling pathways.
The NRF2 Antioxidant Response Pathway
The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under basal conditions, NRF2 is targeted for degradation by a CRL3 complex containing the substrate receptor KEAP1.
This compound , by selectively inhibiting CRL3, prevents the degradation of NRF2.[3] This leads to the accumulation of NRF2 in the nucleus, where it drives the transcription of antioxidant and cytoprotective genes, such as heme oxygenase 1 (HO1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3][6] This targeted activation of the NRF2 pathway makes this compound a valuable tool for studying the specific roles of CUL3 and NRF2 in various physiological and pathological contexts.
Pan-cullin inhibitors also induce the accumulation of NRF2 due to their inhibition of CRL3.[11][12] However, the simultaneous inhibition of other CRLs can lead to a more complex cellular response. For instance, MLN4924 has been shown to induce a stronger upregulation of NRF2 compared to this compound in some cell lines, which may be attributed to the combined inhibition of both CRL1 and CRL3, as both have been implicated in NRF2 degradation.[13]
Other Key Signaling Pathways
The broad activity of pan-cullin inhibitors impacts a multitude of other signaling pathways, which are unaffected by the selective action of this compound.
-
Cell Cycle Control: CRL1, with the F-box protein Skp2 as a substrate receptor, targets the cell cycle inhibitor p21 for degradation. Inhibition of CRL1 by pan-cullin inhibitors leads to the accumulation of p21, resulting in cell cycle arrest.[10] this compound does not induce p21 accumulation, highlighting its selectivity.[13]
-
Apoptosis: CRL1 also regulates the stability of the pro-apoptotic protein Bim. Pan-cullin inhibitors can lead to Bim accumulation and induce apoptosis.
-
DNA Replication: CRL4, with CDT1 as a substrate, is crucial for DNA replication licensing. Pan-cullin inhibitors cause the accumulation of CDT1, leading to DNA re-replication stress and cell death.
-
Insulin Signaling: Both CRL1 and CRL3 have been implicated in the degradation of Insulin Receptor Substrate (IRS) proteins. Pan-cullin inhibitors can enhance insulin signaling by stabilizing IRS proteins.
| Pathway | Effect of this compound | Effect of Pan-Cullin Inhibitors (e.g., MLN4924) |
| NRF2 Antioxidant Response | Activation: Accumulation of NRF2 and upregulation of target genes (HO1, NQO1).[3][6] | Strong Activation: Accumulation of NRF2, potentially through inhibition of both CRL1 and CRL3.[11][13] |
| Cell Cycle (p21) | No significant effect on p21 levels.[13] | G2/M Arrest: Accumulation of p21 due to CRL1 inhibition.[10] |
| Apoptosis (Bim) | No significant effect. | Induction: Accumulation of pro-apoptotic proteins like Bim. |
| DNA Replication (CDT1) | No significant effect. | DNA Damage: Accumulation of CDT1 due to CRL4 inhibition. |
| Insulin Signaling (IRS) | Potential for modulation through CUL3, but less pronounced. | Enhancement: Stabilization of IRS proteins due to CRL1/3 inhibition. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot Analysis of Cullin Neddylation
This protocol is used to assess the neddylation status of cullin proteins upon treatment with inhibitors.
-
Cell Culture and Treatment: Plate cells (e.g., KYSE70 or THLE2) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound, MLN4924, or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Neddylated cullins will migrate slower than their unneddylated counterparts.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against specific cullins (e.g., anti-CUL1, anti-CUL3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. GAPDH or β-actin should be used as a loading control.
-
Cell Viability Assay
This protocol measures the cytotoxic effects of the inhibitors.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or pan-cullin inhibitors for a specified period (e.g., 72 hours).
-
MTT or CellTiter-Glo® Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.
-
For CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by plotting the data using a non-linear regression model.
NRF2 Activation Assay
This protocol quantifies the activation of the NRF2 pathway.
-
Nuclear Extraction: Treat cells with inhibitors as described above. Harvest the cells and perform nuclear extraction using a commercial kit or a standard protocol.
-
NRF2 Transcription Factor Activity Assay:
-
Use a commercially available ELISA-based NRF2 transcription factor assay kit.
-
Add equal amounts of nuclear extract to wells pre-coated with an oligonucleotide containing the NRF2 consensus binding site.
-
Incubate to allow active NRF2 to bind to the DNA.
-
Wash the wells and add a primary antibody specific to the DNA-bound form of NRF2.
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance at 450 nm. The absorbance is proportional to the amount of activated NRF2 in the sample.
-
-
Quantitative RT-PCR for NRF2 Target Genes:
-
Isolate total RNA from treated cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for NRF2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion
This compound and pan-cullin inhibitors represent two distinct strategies for modulating the activity of cullin-RING ligases. This compound offers a highly selective approach to dissecting the roles of CRL3 and its substrates, particularly in the context of the NRF2 antioxidant response pathway. Its specificity minimizes off-target effects on other cullin-dependent pathways, making it an invaluable research tool. In contrast, pan-cullin inhibitors provide a powerful means to broadly inactivate all CRLs, which can be advantageous for inducing robust cellular responses such as cell cycle arrest and apoptosis in cancer therapy. The choice between these inhibitors will depend on the specific research question or therapeutic goal, with this compound favoring pathway-specific investigation and pan-cullin inhibitors being suited for broad-spectrum CRL inhibition. This guide provides the foundational knowledge and experimental frameworks to aid researchers in making informed decisions for their studies.
References
- 1. In vitro Deneddylation Assay [bio-protocol.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 8. Fluorescence polarization for binding reaction and competition assay [bio-protocol.org]
- 9. Determining the Effects of Neddylation on Cullin-RING Ligase-Dependent Protein Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MLN4924 inhibitor exerts a neuroprotective effect against oxidative stress injury via Nrf2 protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review on cullin neddylation and strategies to identify its inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting Neddylation with MLN4924 Suppresses Growth and Delays Multicellular Development in Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of DI-591 Results with siRNA Knockdown: A Comparative Guide
This guide provides a framework for researchers to cross-validate the effects of the small-molecule inhibitor DI-591 with siRNA-mediated knockdown of its target, DCN1. This compound is a high-affinity, cell-permeable inhibitor that disrupts the interaction between DCN1 (Defective in Cullin Neddylation 1) and UBC12 (Ubiquitin Conjugating Enzyme E2 M).[1][2][3][4] This disruption selectively blocks the neddylation of Cullin 3 (CUL3), a post-translational modification essential for the activity of CUL3-based E3 ubiquitin ligases.[2][3][5] Consequently, substrates of CUL3, such as the transcription factor NRF2, accumulate within the cell.[1][5]
Validating the on-target effects of a small-molecule inhibitor with a genetic approach like RNA interference (RNAi) is a critical step in ensuring that the observed phenotype is a direct result of inhibiting the intended target. This guide outlines the experimental protocols, expected outcomes, and data presentation for such a comparison.
Signaling Pathway of this compound Action
The diagram below illustrates the molecular pathway affected by this compound. Under normal conditions, DCN1 facilitates the transfer of NEDD8 from UBC12 to CUL3. Neddylated CUL3 is active and targets substrates like NRF2 for ubiquitination and subsequent proteasomal degradation. This compound binds to DCN1, preventing the DCN1-UBC12 interaction and inhibiting CUL3 neddylation. This leads to the stabilization and accumulation of NRF2.
Experimental Protocols
To validate that the effects of this compound are mediated through DCN1, a direct comparison with DCN1 siRNA knockdown is performed.
Cell Culture and Treatment
-
Cell Line: Select a cell line known to express DCN1 and show a response to this compound (e.g., KYSE70 cells).
-
This compound Treatment: Based on previous data, treat cells with an effective concentration of this compound (e.g., 1-10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
siRNA Transfection:
-
Synthesize or procure at least two independent siRNA sequences targeting DCN1 and a non-targeting control (NTC) siRNA.
-
Transfect cells with DCN1 siRNA or NTC siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Allow 48-72 hours for target protein knockdown before proceeding with downstream assays.
-
Western Blot Analysis
This assay will be used to confirm DCN1 knockdown and to assess the levels of key proteins in the pathway.
-
Lysate Preparation: Harvest cells, lyse in RIPA buffer supplemented with protease and phosphatase inhibitors, and determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against DCN1, CUL3 (to observe the shift from neddylated to un-neddylated forms), NRF2, and a downstream target of NRF2 (e.g., NQO1 or HO1). Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Quantitative Real-Time PCR (qRT-PCR)
This assay will measure the transcriptional upregulation of NRF2 target genes.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from treated and control cells and reverse transcribe into cDNA.
-
qPCR: Perform qPCR using primers specific for NRF2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
Experimental Workflow
The following diagram outlines the workflow for the cross-validation experiment.
Data Presentation and Expected Outcomes
The quantitative data from the Western blot densitometry and qRT-PCR should be summarized in a table for clear comparison. The expected outcome is that DCN1 siRNA knockdown will phenocopy the effects of this compound treatment, thereby validating that the inhibitor's effects are on-target.
Table 1: Comparative Analysis of this compound and DCN1 siRNA
| Readout | Vehicle Control | This compound (10 µM) | NTC siRNA | DCN1 siRNA | Expected Concordance |
| DCN1 Protein Level (Relative to Loading Control) | 1.0 | ~1.0 | 1.0 | < 0.2 | This compound should not affect DCN1 levels. |
| Un-neddylated CUL3 / Total CUL3 Ratio | Baseline | High | Baseline | High | High concordance expected. |
| NRF2 Protein Level (Relative to Loading Control) | 1.0 | > 3.0 | 1.0 | > 3.0 | High concordance expected. |
| HO1 Protein Level (Relative to Loading Control) | 1.0 | > 4.0 | 1.0 | > 4.0 | High concordance expected. |
| NQO1 mRNA Fold Change | 1.0 | > 5.0 | 1.0 | > 5.0 | High concordance expected. |
Note: The values presented in this table are hypothetical and serve as a guide for expected results. Actual values will vary depending on the cell line and experimental conditions.
Conclusion
A high degree of concordance between the biochemical and phenotypic effects of this compound and DCN1 siRNA knockdown would provide strong evidence that this compound acts on-target to inhibit the DCN1-UBC12 interaction, leading to the selective inhibition of Cullin 3 neddylation. Discrepancies between the two approaches could suggest potential off-target effects of this compound or incomplete penetrance of the siRNA knockdown, warranting further investigation. This comparative approach is a cornerstone of rigorous chemical probe validation in drug discovery and chemical biology.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DI-591 and its Derivatives: Potent Inhibitors of the DCN1-UBC12 Interaction
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of DI-591 and its analogs in the selective inhibition of Cullin 3 neddylation.
This guide provides a detailed comparative analysis of the small-molecule inhibitor this compound and its derivatives, focusing on their performance as inhibitors of the DCN1-UBC12 protein-protein interaction. Experimental data, detailed methodologies, and signaling pathway visualizations are presented to offer a clear and objective overview for research and drug development applications.
Performance Comparison of this compound and Its Derivatives
This compound is a high-affinity, cell-permeable small-molecule inhibitor that selectively targets the interaction between DCN1 (Defective in Cullin Neddylation 1) and UBC12 (Ubiquitin-Conjugating Enzyme E2 M), thereby blocking the neddylation of Cullin 3.[1] This selective inhibition leads to the accumulation of NRF2 (Nuclear factor erythroid 2-related factor 2), a key substrate of the Cullin 3 E3 ubiquitin ligase complex (CRL3), and the subsequent transcriptional activation of its target genes, such as heme oxygenase 1 (HO1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2]
Several derivatives of this compound have been developed to improve potency and explore the structure-activity relationship. This guide focuses on a comparative analysis of this compound with its notable derivatives: DI-404, and the covalent inhibitors DI-1548 and DI-1859.
| Compound | Target | Binding Affinity (Ki/Kd) | Cellular Potency (Cullin 3 Neddylation Inhibition) | Mechanism of Action | Key Features |
| This compound | DCN1, DCN2 | Ki: 10-12 nM[1] | Effective at ~0.3 µM[3] | Reversible inhibitor of DCN1-UBC12 interaction | High-affinity, cell-permeable, selective for Cullin 3 neddylation.[1] |
| DI-404 | DCN1 | Kd: 6.7-6.9 nM[1][2][4] | Not explicitly stated, but described as a potent inhibitor. | Reversible inhibitor of DCN1-UBC12 interaction | High-affinity peptidomimetic inhibitor. |
| DI-1548 | DCN1 | Covalent | ~1000 times more potent than this compound (effective at 0.3-1 nM).[3][5] | Covalent inhibitor of DCN1 | Forms a covalent bond with DCN1, leading to sustained inhibition.[3] |
| DI-1859 | DCN1 | Covalent | ~1000 times more potent than this compound (effective at 0.3-1 nM).[3][5] | Covalent inhibitor of DCN1 | Forms a covalent bond with DCN1, demonstrating high potency and selectivity.[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and its derivatives, as well as a typical experimental workflow for their characterization.
Caption: Signaling pathway inhibited by this compound and its derivatives.
Caption: Experimental workflow for characterizing this compound and its derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the characterization of this compound and its derivatives.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is employed to quantify the inhibitory effect of compounds on the DCN1-UBC12 protein-protein interaction in a high-throughput format.
-
Principle: The assay measures the energy transfer between a donor fluorophore (e.g., Terbium-cryptate) conjugated to one binding partner (e.g., DCN1) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., UBC12). Inhibition of the interaction by a compound leads to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant, purified DCN1 and UBC12 proteins are labeled with the donor and acceptor fluorophores, respectively.
-
The labeled proteins are incubated with varying concentrations of the test compound (e.g., this compound or its derivatives) in a microplate format.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The ratio of acceptor to donor emission is calculated.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein within a cellular context.[6][7]
-
Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after heat treatment.[6]
-
Protocol Outline:
-
Intact cells are treated with the test compound or vehicle control.
-
The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cells are lysed, and the insoluble aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble target protein (DCN1) in the supernatant is quantified using methods such as Western blotting or mass spectrometry.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Pulse-Chase Neddylation Assay
This assay is used to directly assess the effect of inhibitors on the neddylation status of Cullin proteins within cells.[8][9]
-
Principle: Cells are metabolically labeled with a radioactive amino acid (e.g., 35S-methionine/cysteine) for a short period (pulse), followed by a "chase" with non-radioactive amino acids. The fate of the labeled proteins, including their post-translational modifications like neddylation, can be tracked over time.[8][9]
-
Protocol Outline:
-
Cells are incubated with a medium containing 35S-labeled methionine and cysteine for a brief period (e.g., 10-30 minutes) to label newly synthesized proteins.
-
The radioactive medium is replaced with a "chase" medium containing an excess of unlabeled amino acids. The test compound is added at the beginning of or during the chase period.
-
At various time points during the chase, cells are lysed, and the target protein (e.g., Cullin 3) is immunoprecipitated.
-
The immunoprecipitated proteins are resolved by SDS-PAGE, and the radiolabeled protein bands are visualized by autoradiography.
-
The ratio of neddylated to un-neddylated Cullin 3 is quantified to determine the inhibitory effect of the compound.
-
Conclusion
This compound and its derivatives represent a promising class of small-molecule inhibitors that selectively target the DCN1-UBC12 interaction, leading to the specific inhibition of Cullin 3 neddylation. The development of more potent, covalent inhibitors like DI-1548 and DI-1859 highlights the potential for therapeutic intervention in diseases where the CRL3 pathway is dysregulated. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and build upon these findings in the pursuit of novel therapeutics.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DI-404 | DCN1-UBC12 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 9. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
DI-591: A Highly Specific Inhibitor of Cullin 3 Neddylation
A detailed guide for researchers on the specificity and comparison of DI-591, a potent small-molecule inhibitor targeting the DCN1-UBC12 interaction for selective blockage of Cullin 3 activity.
Introduction
This compound is a high-affinity, cell-permeable small-molecule inhibitor that has emerged as a critical tool for investigating the biological roles of Cullin 3 (CUL3).[1][2] CUL3 is a member of the cullin family of proteins that form the scaffold of Cullin-RING E3 ubiquitin ligases (CRLs), which are responsible for the ubiquitination and subsequent proteasomal degradation of approximately 20% of cellular proteins.[1][3] The activation of CRLs is dependent on the neddylation of the cullin subunit, a process modulated by the DCN1 protein's interaction with the E2 enzyme UBC12.[1][3] this compound selectively disrupts the DCN1-UBC12 interaction, leading to a targeted inhibition of CUL3 neddylation and, consequently, its activity.[1][3] This guide provides a comprehensive comparison of this compound with other cullin inhibitors, supported by experimental data and detailed protocols, to confirm its specificity for CUL3.
Mechanism of Action
This compound functions by binding to the DCN1 and DCN2 proteins, preventing their interaction with UBC12.[1][4] This disruption is critical as the DCN1-UBC12 interaction is surprisingly more crucial for the neddylation of CUL3 compared to other cullin family members.[1] By inhibiting this step, this compound effectively and selectively blocks the neddylation of CUL3, leaving other cullins largely unaffected.[1][3] This selective inhibition leads to the accumulation of CUL3 substrates, such as NRF2, providing a powerful method to study CUL3-specific pathways.[1][5]
Comparative Analysis of Cullin Inhibitors
The specificity of this compound for CUL3 is best understood when compared to other available cullin inhibitors. The following table summarizes the key characteristics of this compound and other relevant compounds.
| Compound | Target | Mechanism of Action | Specificity | Reference |
| This compound | DCN1-UBC12 Interaction | Reversible inhibitor of DCN1-UBC12 protein-protein interaction | Selective for Cullin 3 neddylation | [1][3] |
| MLN4924 | NAE1 | Inhibitor of the NEDD8-activating enzyme (NAE1) | Pan-cullin inhibitor (inhibits all cullin neddylation) | [5] |
| DI-1548 | DCN1 | Irreversible covalent inhibitor of DCN1 | Selective for Cullin 3 neddylation | [6][7] |
| DI-1859 | DCN1 | Potent, selective, and covalent inhibitor of DCN1 | Selective for Cullin 3 neddylation | [6][7] |
| Suramin | Cullin-RING Ligases | Blocks the interaction between cullins and the E2 enzyme Cdc34 | Broad-spectrum inhibitor of various CRLs (CUL1, 2, 3, 4A) | [8] |
Quantitative Data on Inhibitor Affinity and Potency
The binding affinities and cellular potency of this compound and its analogs further underscore its specificity.
| Compound | Target Protein(s) | Binding Affinity (Ki) | Cellular Potency (CUL3 Neddylation Inhibition) | Reference |
| This compound | DCN1, DCN2 | 12 nM, 10.4 nM | Effective at 0.3 µM | [1][4] |
| This compound | DCN3, DCN4, DCN5 | No appreciable binding | - | [4] |
| DI-1548 | DCN1 | < 1 nM | ~1 nM (approx. 1000x more potent than this compound) | [7] |
| DI-1859 | DCN1 | Not specified | ~1 nM (approx. 1000x more potent than this compound) | [7] |
| DI-1548DD | DCN1 | 1158 nM (>1000x less potent than DI-1548) | No detectable complex formation with DCN1 | [7] |
Experimental Protocols
Western Blotting for Cullin Neddylation Status
This protocol is used to assess the inhibitory effect of this compound on the neddylation of various cullin proteins in cells.
-
Cell Culture and Treatment: Plate cells (e.g., KYSE70 or THLE2) and allow them to adhere. Treat the cells with varying concentrations of this compound, a negative control (e.g., DI-591DD, an inactive enantiomer), or a pan-cullin inhibitor (e.g., MLN4924) for a specified duration (e.g., 24 hours).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for different cullins (e.g., CUL1, CUL2, CUL3, CUL4A) and a loading control (e.g., GAPDH) overnight at 4°C. The neddylated form of a cullin will appear as a higher molecular weight band.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Binding Assay (Competitive Fluorescence Polarization)
This assay determines the binding affinity (Ki) of this compound for DCN proteins.
-
Reagents: Purified recombinant human DCN proteins (DCN1-5) and a fluorescently labeled probe that binds to DCN1.
-
Assay Setup: In a 384-well plate, add the DCN protein, the fluorescent probe, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader. The displacement of the fluorescent probe by this compound will result in a decrease in fluorescence polarization.
-
Data Analysis: Calculate the Ki value by fitting the data to a competitive binding equation.
Visualizing the Molecular Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound and the experimental approach to validate its specificity.
Figure 1. Mechanism of this compound action on the Cullin 3 neddylation pathway.
Figure 2. Experimental workflow for assessing Cullin neddylation by Western Blot.
Conclusion
The experimental evidence strongly supports the high specificity of this compound as an inhibitor of Cullin 3. Its unique mechanism of targeting the DCN1-UBC12 interaction allows for the selective modulation of CUL3 activity, distinguishing it from pan-cullin inhibitors like MLN4924.[1][5] This makes this compound an invaluable chemical probe for elucidating the specific cellular functions of the CUL3 E3 ubiquitin ligase in various biological processes and disease states.[3] The development of even more potent and covalent inhibitors based on the this compound scaffold, such as DI-1548 and DI-1859, further expands the toolkit available to researchers for targeting this important pathway with high precision.[7]
References
- 1. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. cullin 3 neddylation | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
A Comparative Review of DI-591 and Other Neddylation Inhibitors for Researchers
In the landscape of targeted cancer therapy, the neddylation pathway has emerged as a critical regulator of protein homeostasis, making it a prime target for drug development. This guide provides a detailed comparison of DI-591, a selective inhibitor of the DCN1-UBC12 interaction, with other notable neddylation inhibitors, primarily focusing on the well-characterized pan-neddylation inhibitor Pevonedistat (MLN4924). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental data supporting their distinct profiles.
Mechanism of Action: A Tale of Two specificities
The neddylation cascade is a multi-step enzymatic process, analogous to ubiquitination, that culminates in the covalent attachment of the ubiquitin-like protein NEDD8 to substrate proteins, most notably the cullin family of proteins. This modification is essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), which in turn regulate the degradation of a plethora of cellular proteins involved in critical processes like cell cycle progression, DNA replication, and signal transduction.[1][2][3]
This compound distinguishes itself by its highly specific mechanism of action. It is a potent, high-affinity, and cell-permeable small molecule that targets the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and the NEDD8-conjugating enzyme UBC12.[4][5][6] This interaction is crucial for the neddylation of a specific subset of cullins, most notably Cullin 3 (CUL3).[3][5] By disrupting the DCN1-UBC12 complex, this compound selectively blocks the neddylation of CUL3, leaving the neddylation of other cullins largely unaffected.[3][5][7]
In contrast, Pevonedistat (MLN4924) is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE), the initial and rate-limiting enzyme in the neddylation cascade.[8][9] By forming a covalent adduct with NEDD8 in the NAE active site, Pevonedistat effectively shuts down the entire neddylation pathway, leading to the global inhibition of all cullin neddylation.[10] This broad inhibition of CRL activity results in the accumulation of a wide range of CRL substrate proteins.[8]
Another notable NAE inhibitor is TAS4464 , which also demonstrates potent and selective inhibition of NAE, with reported IC50 values in the low nanomolar range, suggesting it is more potent than Pevonedistat in enzymatic assays.[1][5][11]
The distinct mechanisms of these inhibitors are visualized in the signaling pathway diagram below.
Caption: Neddylation pathway and points of intervention by this compound, Pevonedistat, and TAS4464.
Quantitative Comparison of Inhibitor Potency
Table 1: Biochemical Potency of Neddylation Inhibitors
| Inhibitor | Target | Assay Type | Potency (Ki/IC50) | Reference(s) |
| This compound | DCN1-UBC12 Interaction | Fluorescence Polarization | Ki (DCN1) = 12 nM | [4] |
| Ki (DCN2) = 10.4 nM | [4] | |||
| Pevonedistat (MLN4924) | NAE | Enzyme Assay | IC50 = 4.7 nM | [12] |
| TAS4464 | NAE | Enzyme Assay | IC50 = 0.955 nM | [1] |
Table 2: Cellular Activity of Neddylation Inhibitors
| Inhibitor | Cell Line(s) | Assay Type | Potency (IC50/Effective Conc.) | Reference(s) |
| This compound | KYSE70, THLE2 | Western Blot (Cullin 3 Neddylation Inhibition) | Effective at 0.3 - 10 µM | [3][7] |
| Pevonedistat (MLN4924) | HCT116 | Western Blot (Ubc12–NEDD8 Thioester Inhibition) | IC50 < 0.1 µM | [8] |
| HCT116 | Cell Viability (MTT) | IC50 = 0.19 µM | [8] | |
| U2OS | Cell Viability (MTT) | IC50 = 0.16 µM | [8] | |
| K562 | Cell Viability (CellTiter-Glo) | EC50 = 0.108 µM | [8] | |
| Neuroblastoma cell lines | Cell Viability | IC50 = 136 - 400 nM | [13][14] | |
| Head and Neck Squamous Carcinoma | Cell Viability (CyQuant) | IC50 ≈ 50 nM | ||
| TAS4464 | Various cancer cell lines | Cell Viability | 3- to 64-fold more potent than MLN4924 | [5] |
| Multiple Myeloma cell lines | Cell Viability | IC50 = 3.62 - 149 nM | [15] |
Experimental Data and Cellular Consequences
Differential Effects on Cullin Neddylation and Substrate Accumulation
The selective nature of this compound versus the pan-inhibitory action of Pevonedistat leads to distinct downstream cellular consequences.
-
This compound: Treatment with this compound leads to a rapid and selective inhibition of Cullin 3 neddylation.[3][7] A primary consequence of this is the accumulation of NRF2 (Nuclear factor erythroid 2-related factor 2), a key transcription factor that regulates the antioxidant response and is a known substrate of the CUL3-based E3 ligase.[3][4][7] This selective accumulation of NRF2 suggests that this compound could be a valuable tool for studying the specific roles of the CUL3-NRF2 axis in various physiological and pathological contexts.
-
Pevonedistat (MLN4924): By inhibiting NAE, Pevonedistat causes a global decrease in the neddylation of all cullins.[8] This leads to the accumulation of a broad range of CRL substrates, including cell cycle regulators like p21 and p27, and DNA replication licensing factors such as CDT1.[4][8] The accumulation of these proteins disrupts cell cycle progression, induces DNA damage, and ultimately leads to apoptosis or senescence in cancer cells.[8][10]
The distinct effects of these inhibitors on cullin neddylation and substrate accumulation are illustrated in the following workflow diagram.
Caption: A typical experimental workflow to compare the cellular effects of this compound and Pevonedistat.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of neddylation inhibitors.
In Vitro Cullin Neddylation Assay
This assay biochemically reconstitutes the neddylation of a specific cullin to assess the direct inhibitory activity of compounds.
Materials:
-
Recombinant NEDD8
-
Recombinant NAE (E1 enzyme complex: APPBP1/UBA3)
-
Recombinant UBC12 (E2 enzyme)
-
Recombinant DCN1
-
Recombinant Cullin-RBX1 complex (e.g., CUL3-RBX1)
-
ATP solution
-
Neddylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitors (this compound, Pevonedistat) dissolved in DMSO
-
SDS-PAGE loading buffer
Procedure:
-
Prepare a reaction mixture containing neddylation reaction buffer, NEDD8, NAE, and UBC12.
-
For assays investigating this compound, also include DCN1 and the CUL3-RBX1 complex.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a DMSO vehicle control.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to its target.
-
Initiate the neddylation reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE and western blotting using an antibody specific for the cullin protein to visualize the shift in molecular weight corresponding to neddylation.
Western Blot Analysis of Cullin Neddylation and Substrate Accumulation
This method is used to assess the effect of inhibitors on neddylation and protein stability in a cellular context.
Materials:
-
Cultured cells
-
Test inhibitors (this compound, Pevonedistat)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CUL1, anti-CUL3, anti-NRF2, anti-p21, anti-p27, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitors or vehicle control for the desired duration.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8][16][17]
Materials:
-
Cultured cells
-
96-well opaque-walled plates
-
Test inhibitors (this compound, Pevonedistat)
-
CellTiter-Glo® Reagent
Procedure:
-
Seed cells at an appropriate density in a 96-well opaque-walled plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the inhibitors or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Conclusion
This compound and pan-neddylation inhibitors like Pevonedistat and TAS4464 represent two distinct strategies for targeting the neddylation pathway. This compound offers a highly selective approach by specifically inhibiting the DCN1-UBC12 interaction and, consequently, Cullin 3 neddylation. This specificity makes it an invaluable research tool for dissecting the roles of the CUL3 E3 ligase pathway and may offer a more targeted therapeutic approach with a potentially different safety profile. In contrast, Pevonedistat and TAS4464 provide broad inhibition of the entire neddylation cascade, leading to a wider range of cellular effects and demonstrating potent anti-cancer activity in various preclinical and clinical settings. The choice of inhibitor will depend on the specific research question or therapeutic goal, with this compound being ideal for focused studies on CUL3 biology and pan-inhibitors like Pevonedistat offering a powerful tool for global neddylation pathway disruption. Further research, particularly direct comparative studies including cellular IC50 determination for this compound, will be crucial to fully elucidate the relative therapeutic potential of these different classes of neddylation inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. promega.com [promega.com]
- 3. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pevonedistat (MLN4924): mechanism of cell death induction and therapeutic potential in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. In vitro Deneddylation Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. cullin 3 neddylation | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 13. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a small molecule inhibitor of cullin neddylation that triggers ER stress to induce autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity of TAS4464, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 17. ch.promega.com [ch.promega.com]
The Decisive Advantage of Precision: DI-591's Selectivity in Targeting the Neddylation Pathway
For researchers, scientists, and drug development professionals, the quest for therapeutic agents with high specificity and minimal off-target effects is paramount. In the realm of neddylation pathway inhibitors, a critical distinction emerges between broad-spectrum agents and highly selective molecules. This guide provides a comprehensive comparison of DI-591, a selective inhibitor of the DCN1-UBC12 interaction, with broader neddylation inhibitors, highlighting the significant advantages conferred by its precision.
The neddylation pathway is a crucial post-translational modification process that regulates the activity of Cullin-RING E3 ubiquitin ligases (CRLs), which in turn control the degradation of a vast number of cellular proteins. Dysregulation of this pathway is implicated in various diseases, including cancer, making it an attractive therapeutic target. While broad inhibition of the neddylation cascade has shown anti-tumor activity, it is often associated with significant cytotoxicity due to the widespread disruption of cellular homeostasis. This compound offers a more refined approach by selectively targeting a specific node within this pathway, the interaction between DCN1 and UBC12, leading to the specific inhibition of cullin 3 (CUL3) neddylation.
Quantitative Comparison: this compound vs. Broader Neddylation Inhibitors
The superior selectivity of this compound translates into a markedly different cellular phenotype compared to broad-spectrum neddylation inhibitors like MLN4924 (Pevonedistat) and TAS4464. This is most evident in their respective cytotoxic profiles.
| Inhibitor | Target | Mechanism of Action | Binding Affinity (Ki) | Cellular Potency (IC50) | Cytotoxicity |
| This compound | DCN1-UBC12 Interaction | Selective inhibitor of CUL3 neddylation | DCN1: 10-12 nM, DCN2: 10.4 nM[1] | Effective CUL3 neddylation inhibition at ~0.3 µM[2] | No significant cytotoxicity observed at concentrations up to 20 µM[2] |
| MLN4924 (Pevonedistat) | NAE1 (NEDD8-Activating Enzyme) | Pan-inhibitor of cullin neddylation | - | 50-350 nM in various cancer cell lines[2] | Potent cytotoxicity in the nanomolar range[2][3] |
| TAS4464 | NAE1 (NEDD8-Activating Enzyme) | Pan-inhibitor of cullin neddylation | - | Highly potent with widespread antiproliferative activity[4] | Potent cytotoxicity across numerous cancer cell lines[4] |
The Advantage of Selectivity: A Deeper Dive
The data clearly demonstrates that this compound's targeted approach avoids the broad-scale cellular disruption caused by pan-neddylation inhibitors. By specifically inhibiting the neddylation of CUL3, this compound leads to the accumulation of CUL3-specific substrates, most notably the transcription factor NRF2. This selective downstream effect contrasts sharply with the widespread accumulation of numerous CRL substrates induced by broader inhibitors, which contributes to their high cytotoxicity.
The ability to modulate a specific cellular pathway without inducing widespread cell death opens up new therapeutic avenues. For instance, the selective activation of the NRF2 pathway by this compound could be harnessed for cytoprotective applications in diseases characterized by oxidative stress.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further elucidate the distinct mechanisms of this compound and broader inhibitors, the following diagrams illustrate the neddylation pathway and the experimental workflows used to assess inhibitor activity.
References
- 1. The Predicted Molecular Weight of Nrf2: It Is What It Is Not - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neddylation Inhibitor Pevonedistat (MLN4924) Suppresses and Radiosensitizes Head and Neck Squamous Carcinoma Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal Procedures for DI-591: A Guide for Laboratory Professionals
For immediate reference, DI-591, a high-affinity DCN1-UBC12 inhibitor, should be managed as a chemical waste product in a laboratory setting.[1][2] Although shipped as a non-hazardous chemical, proper disposal protocols are essential to ensure laboratory safety and environmental compliance.[2]
This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with institutional and regulatory standards.
Immediate Safety and Handling
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
As specific disposal instructions for this compound are not publicly available, the following general procedure for chemical waste disposal should be followed. These steps are based on standard laboratory safety practices.
-
Waste Identification and Segregation :
-
Treat all this compound waste, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, and empty containers), as chemical waste.
-
Segregate this compound waste from other waste streams, such as biological or radioactive waste, unless it is a mixed waste. In cases of mixed waste, follow institutional procedures for mixed waste disposal.[3]
-
Do not mix this compound waste with incompatible chemicals. It should be stored separately from strong acids, bases, and oxidizing agents.[4]
-
-
Containerization :
-
Use a designated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable.[5]
-
The container must be in good condition with a secure, tight-fitting lid.[5]
-
Never use food containers for chemical waste storage.[4]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound"), concentration, and the date accumulation started.
-
-
Accumulation in a Satellite Accumulation Area (SAA) :
-
Store the waste container in a designated SAA, which should be at or near the point of generation.[4]
-
The SAA must be under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.[5]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[6]
-
-
Request for Disposal :
-
Once the waste container is full or when the experiment is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve submitting an online form or contacting the EHS department directly.[5]
-
-
Emergency Procedures :
-
In case of a spill, immediately alert others in the area.
-
If the spill is small and you are trained to handle it, use an appropriate chemical spill kit to clean it up. Ensure proper ventilation and wear appropriate PPE.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team.
-
This compound Properties and Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃₁H₄₇N₅O₄S[1][2] |
| Molecular Weight | 585.81 g/mol [2][7] |
| CAS Number | 2245887-38-9[1][2][8] |
| Appearance | Solid powder[2] |
| Purity | >98%[2] |
| Solubility | Soluble in DMSO[2] |
| Storage (Solid) | -20°C for long term (months to years)[2] |
| Storage (in DMSO) | -80°C for up to 6 months[9] |
This compound Mechanism of Action: Signaling Pathway
This compound is a potent and cell-permeable inhibitor of the DCN1-UBC12 interaction.[2][8][9] This interaction is critical for the neddylation of Cullin 3 (CUL3), a key component of the Cullin-RING E3 ubiquitin ligases (CRLs).[10] By inhibiting this interaction, this compound selectively blocks CUL3 neddylation, leading to the accumulation of CRL3 substrate proteins, such as NRF2.[9][11]
Caption: Mechanism of this compound action on the CUL3 neddylation pathway.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medkoo.com [medkoo.com]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. This compound Supplier | CAS 2245887-38-9|DCN1-UBC12 Inhibitor| AOBIOUS [aobious.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | TargetMol [targetmol.com]
Personal protective equipment for handling DI-591
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of DI-591 Handling, Safety Protocols, and Disposal.
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective small-molecule inhibitor of the DCN1-UBC12 interaction. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Chemical and Physical Properties
This compound is a high-affinity, cell-permeable compound used in research to selectively block the neddylation of cullin 3.[1] A summary of its key properties is provided below.
| Property | Value |
| CAS Number | 2245887-38-9 |
| Molecular Formula | C₃₁H₄₇N₅O₄S |
| Molecular Weight | 585.81 g/mol [2] |
| Appearance | Solid powder[3] |
| Solubility | Soluble in DMSO[2][3] |
| Storage | Store powder at -20°C for long-term stability. A stock solution in DMSO can be stored at -80°C for up to one year.[4] |
Personal Protective Equipment (PPE)
Given that this compound is a bioactive small molecule, appropriate personal protective equipment must be worn at all times to prevent accidental exposure. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| Body Part | Recommended PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and absorption. |
| Eyes | Safety glasses with side shields or goggles | To protect against splashes or aerosolized particles. |
| Body | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a fume hood | To avoid inhalation of the powder form. |
Operational Plan: Handling and Preparation of this compound
1. Preparation of Stock Solution:
-
This compound is typically supplied as a solid powder.[3]
-
To prepare a stock solution, dissolve the powder in dimethyl sulfoxide (DMSO).[2][3]
-
For example, to create a 10 mM stock solution, dissolve 5.86 mg of this compound in 1 mL of DMSO.
-
Ensure the powder is fully dissolved by vortexing.
2. Working Dilutions:
-
Prepare working dilutions from the stock solution using the appropriate cell culture medium or buffer immediately before use.
3. Administration to Cell Cultures:
-
This compound has been shown to be effective in cell-based assays at concentrations ranging from 0.3 µM to 10 µM.[5]
-
The optimal concentration and incubation time should be determined empirically for your specific cell line and experimental conditions.
Disposal Plan
All materials contaminated with this compound, including unused solutions, pipette tips, and culture vessels, should be treated as chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed container labeled as "Chemical Waste." |
| Liquid Waste | Collect in a sealed, leak-proof container labeled as "Chemical Waste." Do not pour down the drain. |
| Sharps | Dispose of in a designated sharps container for chemical contaminants. |
Follow all local, state, and federal regulations for the disposal of chemical waste.
Emergency Procedures and First Aid
In the event of accidental exposure to this compound, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[6][7][8][9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9] |
Always have the Safety Data Sheet (SDS) for this compound readily available in case of an emergency.
DCN1-UBC12 Neddylation Pathway and Inhibition by this compound
This compound functions by inhibiting the interaction between DCN1 and UBC12, two key proteins in the neddylation pathway. This pathway is a type of post-translational modification that regulates the activity of cullin-RING ligases (CRLs).[10] By blocking this interaction, this compound selectively prevents the neddylation of cullin 3, leading to the accumulation of its substrate proteins, such as NRF2.[11][12]
Caption: Inhibition of the DCN1-UBC12 interaction by this compound blocks Cullin 3 neddylation.
Experimental Protocol: Inhibition of Cullin 3 Neddylation in Cell Culture
This protocol provides a general workflow for treating cells with this compound to assess the inhibition of cullin 3 neddylation.
Caption: Workflow for assessing this compound activity in cell culture.
References
- 1. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Supplier | CAS 2245887-38-9|DCN1-UBC12 Inhibitor| AOBIOUS [aobious.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 7. First Aid in Chemistry Laboratories | Safety Unit | Tel Aviv University [en-safety.tau.ac.il]
- 8. First Aid Treatment for Lab Workers - Health and Safety Directorate [qmul.ac.uk]
- 9. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 10. Targeting DCN1-UBC12 Protein-Protein Interaction for Regulation of Neddylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
